molecular formula C6H5ClN2O2 B062461 2-Chloro-4-methylpyrimidine-5-carboxylic acid CAS No. 188781-10-4

2-Chloro-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B062461
CAS No.: 188781-10-4
M. Wt: 172.57 g/mol
InChI Key: DSEHPQBQVDLHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS 188781-10-4) is a high-value pyrimidine-based building block extensively used in organic synthesis and pharmaceutical research . This compound features both a reactive chloro substituent and a carboxylic acid functional group on its pyrimidine ring, making it a versatile intermediate for constructing more complex molecules . Its molecular formula is C 6 H 5 ClN 2 O 2 with a molecular weight of 172.57 g/mol . The carboxylic acid group can undergo various coupling reactions to form amides or esters, or be further functionalized, while the chloro group at the 2-position is readily displaced in nucleophilic aromatic substitution reactions . This versatility makes it particularly valuable for creating targeted libraries of compounds in medicinal chemistry, especially in the development of kinase inhibitors and other small-molecule therapeutics where the pyrimidine scaffold is prevalent . It is offered in high purity and is available in quantities ranging from milligrams for initial research to multi-kilogram batches for pilot-scale synthesis, accommodating projects at every stage of development . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions, wearing suitable protective equipment .

Properties

IUPAC Name

2-chloro-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEHPQBQVDLHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440663
Record name 2-Chloro-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188781-10-4
Record name 2-Chloro-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a crucial intermediate in the development of various pharmaceutical compounds. This document outlines two primary synthesis routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale and pilot-plant production.

Executive Summary

This compound is a key building block in medicinal chemistry. Its synthesis is primarily approached through two strategic pathways. Pathway A involves the initial synthesis of 2-Chloro-4-methylpyrimidine, followed by a Vilsmeier-Haack formylation at the 5-position and subsequent oxidation to the carboxylic acid. Pathway B proceeds through the synthesis of an ester intermediate, ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, which is then hydrolyzed to the final product. Both pathways offer viable routes, with the choice of method depending on the availability of starting materials, desired scale, and process optimization parameters.

Pathway A: Formylation and Oxidation Route

This pathway is a three-step process commencing with the synthesis of the pyrimidine core, followed by the introduction of a formyl group and its subsequent oxidation.

Step 1: Synthesis of 2-Chloro-4-methylpyrimidine

Two effective methods for the synthesis of the key intermediate, 2-Chloro-4-methylpyrimidine, are presented below.

Method 1: From 2,4-Dichloropyrimidine

This method involves the selective methylation of 2,4-dichloropyrimidine using a Grignard reagent in the presence of an iron catalyst.

Experimental Protocol:

To a stirred solution of 2,4-dichloropyrimidine (2.0 g, 13.42 mmol) and Fe(acac)₃ (1.37 g, 3.9 mmol) in anhydrous THF (40 mL) under an argon atmosphere at 0°C, MeMgCl (3M solution in THF, 4.47 mL, 13.42 mmol) is added dropwise. The resulting reaction mixture is stirred at 0°C for 8 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: 25% ethyl acetate in hexanes) to yield 2-Chloro-4-methylpyrimidine.[1]

Method 2: From 2,6-Dichloro-4-methylpyrimidine

This method utilizes a dehalogenation reaction using zinc powder.

Experimental Protocol:

To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in a mixture of ethanol (250 mL) and water (250 mL), zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are added sequentially. The reaction mixture is heated to reflux at 70°C for 4 hours. After cooling to room temperature, the mixture is filtered. The filtrate is concentrated under reduced pressure to remove ethanol and then extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography (eluent: hexane/dichloromethane) to afford 2-Chloro-4-methylpyrimidine as a white solid.[2][3]

MethodStarting MaterialKey ReagentsSolventYieldReference
12,4-DichloropyrimidineMeMgCl, Fe(acac)₃THF50%[1][4]
22,6-Dichloro-4-methylpyrimidineZinc powder, IodineEthanol/Water53%[2][3]
Step 2: Vilsmeier-Haack Formylation of 2-Chloro-4-methylpyrimidine

This step introduces a formyl group at the electron-rich 5-position of the pyrimidine ring.

Experimental Protocol:

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) (3 equivalents) is cooled in an ice bath. N,N-Dimethylformamide (DMF) (3 equivalents) is added dropwise with stirring, maintaining the temperature below 10°C to form the Vilsmeier reagent. To this reagent, a solution of 2-Chloro-4-methylpyrimidine (1 equivalent) in DMF is added dropwise. The reaction mixture is then heated to 80-90°C and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring. The resulting solution is neutralized with a saturated sodium bicarbonate solution and then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-4-methylpyrimidine-5-carbaldehyde, which can be purified by column chromatography or used directly in the next step.

Step 3: Oxidation of 2-chloro-4-methylpyrimidine-5-carbaldehyde

The final step involves the oxidation of the aldehyde to the carboxylic acid.

Experimental Protocol:

To a solution of 2-chloro-4-methylpyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent such as a mixture of acetone and water, a solution of potassium permanganate (KMnO₄) (2-3 equivalents) in water is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature until the purple color of the permanganate disappears. The reaction is then quenched by the addition of sodium bisulfite solution. The mixture is filtered to remove manganese dioxide, and the filtrate is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Pathway_A cluster_start Starting Materials 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine 2,4-Dichloropyrimidine->2-Chloro-4-methylpyrimidine MeMgCl, Fe(acac)3 2,6-Dichloro-4-methylpyrimidine 2,6-Dichloro-4-methylpyrimidine 2,6-Dichloro-4-methylpyrimidine->2-Chloro-4-methylpyrimidine Zn, I2 2-chloro-4-methylpyrimidine-5-carbaldehyde 2-chloro-4-methylpyrimidine-5-carbaldehyde 2-Chloro-4-methylpyrimidine->2-chloro-4-methylpyrimidine-5-carbaldehyde Vilsmeier-Haack (POCl3, DMF) This compound This compound 2-chloro-4-methylpyrimidine-5-carbaldehyde->this compound Oxidation (KMnO4) Pathway_B Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate Ethyl 2-amino-4-methylpyrimidine-5-carboxylate->Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate Sandmeyer Reaction (NaNO2, HCl, CuCl) This compound This compound Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate->this compound Hydrolysis (LiOH)

References

A Technical Guide to 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 188781-10-4

This technical guide provides an in-depth overview of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, potential synthetic routes, and discusses the broader context of its applications based on the activities of related pyrimidine derivatives.

Core Compound Properties

This compound is a substituted pyrimidine, a class of compounds that are foundational in medicinal chemistry. The presence of a chloro group, a methyl group, and a carboxylic acid moiety on the pyrimidine ring provides multiple reactive sites for chemical modifications, making it a versatile building block in organic synthesis.[1]

Physicochemical Data

Quantitative data for this compound and its corresponding ethyl ester are summarized below. The data for the carboxylic acid is limited, with more information available for its ethyl ester precursor.

PropertyThis compoundEthyl 2-chloro-4-methylpyrimidine-5-carboxylate
CAS Number 188781-10-4[2]188781-08-0[3]
Molecular Formula C₆H₅ClN₂O₂[2]C₈H₉ClN₂O₂[3]
Molecular Weight 172.57 g/mol [2]200.62 g/mol [3]
Physical Form SolidNot specified
Purity ≥95% (as commercially available)Not specified
Predicted XlogP 1.11.8[3]
Hydrogen Bond Donors 10[3]
Hydrogen Bond Acceptors 44[3]
Rotatable Bond Count 13[3]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: the formation of the pyrimidine ring to create the ethyl ester, followed by the hydrolysis of the ester to the carboxylic acid.

G cluster_0 Stage 1: Pyrimidine Ring Formation cluster_1 Stage 2: Hydrolysis A Starting Materials (e.g., Amidines, β-ketoesters) B Cyclocondensation Reaction A->B Reaction C Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate B->C Purification D Ethyl Ester Intermediate E Base- or Acid-Catalyzed Hydrolysis D->E Reaction F This compound E->F Workup and Purification

Caption: A proposed two-stage synthetic workflow for this compound.

General Experimental Protocol for Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is a generalized procedure based on the synthesis of similar compounds and would require optimization for the specific target molecule.

  • Reaction Setup: A solution of an appropriate amidine and a β-ketoester is prepared in a suitable solvent, such as ethanol or dimethylformamide.

  • Cyclocondensation: The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction, leading to the formation of the pyrimidine ring.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the ethyl ester of this compound.

General Experimental Protocol for Ester Hydrolysis
  • Reaction Setup: The purified ethyl ester is dissolved in a suitable solvent, such as a mixture of ethanol and water.

  • Hydrolysis: An aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide) or an acid (e.g., hydrochloric acid) is added to the ester solution. The mixture is then stirred, often with heating, to drive the hydrolysis of the ester to the carboxylic acid.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and acidified (if a base was used for hydrolysis) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried to afford the final product.

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, the pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas. Pyrimidine derivatives have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[1]

Potential as Kinase Inhibitors

Many pyrimidine derivatives are known to function as kinase inhibitors. For instance, certain pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4][5] These compounds have demonstrated cytotoxic activities against various cancer cell lines.[4] The general mechanism of action for such inhibitors often involves competitive binding at the ATP-binding site of the kinase domain.

Potential Signaling Pathway Involvement

Given the known targets of similar pyrimidine derivatives, a hypothetical signaling pathway where this compound or its derivatives might act is the VEGFR-2 signaling cascade. Inhibition of VEGFR-2 would block downstream signaling pathways responsible for cell proliferation, migration, and survival.

G cluster_0 Potential Mechanism of Action A 2-Chloro-4-methylpyrimidine -5-carboxylic acid Derivative B VEGFR-2 A->B Inhibition C Downstream Signaling (e.g., MAPK, PI3K-Akt) B->C Activation D Cell Proliferation, Angiogenesis, Survival C->D Promotion

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action on VEGFR-2.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of derivatives. While specific biological data for this compound is limited, the broader class of pyrimidine carboxylic acids has shown promise as inhibitors of key biological targets, such as kinases involved in cancer progression. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS No. 188781-10-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, reactivity, and potential biological significance. Detailed experimental protocols for the synthesis of its key precursor and its utilization in further synthetic applications are provided. The guide also includes visualizations of a synthetic workflow to aid in research and development.

Core Properties of this compound

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in various biologically active molecules, including nucleic acids and many pharmaceuticals. The presence of a chloro group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position provides multiple reactive sites for further chemical modifications, making it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 188781-10-4[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Appearance White to off-white solidGeneral
IUPAC Name This compoundGeneral

Synthesis and Reactivity

While a direct, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis would likely involve the formation of the pyrimidine ring followed by functional group manipulations. A common precursor for this and related compounds is 2-Chloro-4-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Chloro-4-methylpyrimidine

This protocol describes the synthesis of the key precursor, 2-Chloro-4-methylpyrimidine, from 2,6-dichloro-4-methylpyrimidine.

Materials:

  • 2,6-dichloro-4-methylpyrimidine

  • Zinc powder

  • Iodine

  • Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel

Procedure:

  • A slurry of 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250 mL of water is prepared in a reaction vessel equipped with a stirrer.

  • To this vigorously stirred slurry, 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of iodine are sequentially added.

  • The reaction mixture is heated to reflux at 70°C for 4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is then extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to remove the solvent.

  • The resulting residue is purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.

Reactivity of this compound

The reactivity of this compound is dictated by its functional groups: the chloro substituent on the pyrimidine ring and the carboxylic acid group.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification, amide bond formation, and reduction. Its acidity allows for salt formation.

  • Chloro Substituent: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alcohols, and thiols.

Experimental Workflow: Amide Synthesis

A documented application of this compound is its use as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. An example is the synthesis of 2-chloro-4-methyl-N-(3-(trifluoromethyl)benzyl)pyrimidine-5-carboxamide.

Experimental Protocol: Synthesis of 2-chloro-4-methyl-N-(3-(trifluoromethyl)benzyl)pyrimidine-5-carboxamide

Materials:

  • This compound (CAS 188781-10-4)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-dimethylformamide (DMF)

  • (3-(Trifluoromethyl)phenyl)methanamine

  • Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of this compound (517 mg, 3.00 mmol) in N,N-dimethylformamide (20 mL) is added HATU (1.49 g, 3.89 mmol).

  • (3-(Trifluoromethyl)phenyl)methanamine (0.50 mL, 3.30 mmol) is then added, followed by the addition of diisopropylethylamine (1.50 mL, 8.61 mmol).

  • The reaction mixture is stirred at room temperature.

  • Upon completion, the reaction is worked up and purified by standard chromatographic methods to yield the desired amide product.

Workflow Visualization

The following diagram illustrates the synthetic workflow for the formation of the amide derivative.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 2-Chloro-4-methylpyrimidine- 5-carboxylic acid F Amide Coupling Reaction A->F B (3-(Trifluoromethyl)phenyl)methanamine B->F C HATU (Coupling Agent) C->F Facilitates D DIPEA (Base) D->F Enables E DMF (Solvent) E->F Dissolves G 2-chloro-4-methyl-N-(3-(trifluoromethyl)benzyl) -pyrimidine-5-carboxamide F->G Yields

Caption: Synthetic workflow for amide formation.

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on its structure, the following characteristic signals can be expected:

¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show a singlet for the methyl group protons, a singlet for the pyrimidine ring proton, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and carboxylic acid groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the four carbons of the pyrimidine ring (two of which are quaternary), and the carbonyl carbon of the carboxylic acid. The chemical shifts of the ring carbons would be significantly affected by the substituents. Carboxylic acid carbons typically appear in the range of 165-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and various C-H, C=N, and C-Cl stretching and bending vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (172.57 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the chlorine atom, and other small fragments.

Biological and Pharmacological Significance

The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents. Pyrimidine derivatives have been reported to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[2] The specific biological activity of this compound has not been extensively characterized in the available literature. However, its role as a synthetic intermediate in the preparation of potential therapeutic agents, such as inhibitors of specific biological pathways, suggests its importance in drug discovery programs. For instance, its derivatives are explored for their potential to modulate the activity of enzymes or receptors involved in disease processes.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This guide has summarized its core properties, provided detailed experimental protocols for its precursor's synthesis and its application in amide bond formation, and outlined its expected spectral characteristics and general biological relevance. Further research into the direct synthesis and biological profiling of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

2-Chloro-4-methylpyrimidine-5-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical structure, IUPAC name, physicochemical properties, plausible synthetic routes, and its role as a potential building block in the synthesis of bioactive molecules.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Chemical Structure:

IUPAC Name: this compound

Physicochemical Properties

PropertyValue (Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate)Value (2-chloro-4-methylpyrimidine)
Molecular Formula C₈H₉ClN₂O₂C₅H₅ClN₂
Molecular Weight 200.62 g/mol 128.56 g/mol [1]
CAS Number 188781-08-013036-57-2[1]
Appearance Not specifiedPale yellow solid
Melting Point Not specified35-36 °C
Boiling Point Not specified94 °C at 12 mmHg
Solubility Not specifiedSoluble in Chloroform

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be derived from the synthesis of its ethyl ester followed by hydrolysis.

Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

A common method for the synthesis of pyrimidine-5-carboxylates involves the condensation of an amidine with a suitably substituted three-carbon component.

Proposed Synthesis of this compound via Hydrolysis

The hydrolysis of the ethyl ester, Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, would be a standard procedure to obtain the target carboxylic acid.

Reaction:

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate + H₂O --(Acid or Base Catalyst)--> this compound + Ethanol

General Protocol:

  • Dissolve Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If base hydrolysis was performed, acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid. If acid hydrolysis was used, the product may precipitate upon cooling or after partial removal of the solvent.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent may be performed for further purification.

Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound, starting from the synthesis of the key intermediate, 2-chloro-4-methylpyrimidine.

Synthesis_Workflow cluster_0 Synthesis of Intermediate cluster_1 Carboxylation and Hydrolysis 2_4_dichloropyrimidine 2,4-Dichloropyrimidine 2_chloro_4_methylpyrimidine 2-Chloro-4-methylpyrimidine 2_4_dichloropyrimidine->2_chloro_4_methylpyrimidine Grignard Reaction MeMgCl MeMgCl, Fe(acac)3 MeMgCl->2_chloro_4_methylpyrimidine Ethyl_Ester Ethyl 2-chloro-4- methylpyrimidine-5-carboxylate 2_chloro_4_methylpyrimidine->Ethyl_Ester Carboxylation Esterification_Reagents Reagents for C5-Esterification Esterification_Reagents->Ethyl_Ester Target_Molecule 2-Chloro-4-methylpyrimidine- 5-carboxylic acid Ethyl_Ester->Target_Molecule Hydrolysis (Acid or Base)

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with applications as antiviral, antibacterial, and anticancer agents. This compound, as a functionalized pyrimidine, serves as a valuable intermediate for the synthesis of more complex molecules. The chloro and carboxylic acid groups provide reactive handles for further chemical modifications, such as nucleophilic substitution and amide bond formation, enabling the generation of diverse chemical libraries for drug discovery screening.

References

Navigating the Solubility Landscape of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of a wide range of biologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvents is therefore paramount during the early stages of drug development. This guide details the established methodologies for solubility determination and provides insights into the expected solubility behavior of pyrimidine derivatives.

Solubility of Pyrimidine Carboxylic Acid Derivatives: A Comparative Overview

Direct, quantitative solubility data for this compound is not extensively documented in publicly accessible scientific literature. However, examining the solubility of analogous compounds can offer valuable qualitative insights. The following table summarizes the reported solubility for related pyrimidine carboxylic acid derivatives.

CompoundSolventSolubility
Pyrimidine-4-carboxylic acid Ethanol~0.25 mg/mL[1]
Dimethyl sulfoxide (DMSO)~20 mg/mL[1]
Dimethylformamide (DMF)~2 mg/mL[1]
Phosphate Buffered Saline (PBS), pH 7.2~1 mg/mL[1]
2-Aminopyrimidine-4-carboxylic acid Dimethylformamide (DMF)Freely soluble[2]
Dimethyl sulfoxide (DMSO)Freely soluble[2]
WaterSlightly soluble[2]
Pyrimidine-2-carboxylic acid EthanolSoluble[3]
Dimethyl sulfoxide (DMSO)Soluble[3]
Dimethylformamide (DMF)Soluble[3]
Phosphate Buffered Saline (PBS)Soluble[3]

Note: "Freely soluble" and "soluble" are qualitative terms and the exact quantitative values may vary.

Based on this comparative data, it can be inferred that this compound is likely to exhibit good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous solutions and protic solvents like ethanol may be more limited and would require experimental determination.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The two primary methods employed are the Equilibrium Solubility Method (often referred to as the Shake-Flask Method) and the Kinetic Solubility Method.

Equilibrium Solubility Method (Shake-Flask)

This method measures the thermodynamic solubility of a compound, which is the concentration of the solute in a saturated solution at equilibrium. It is considered the "gold standard" for solubility measurement due to its accuracy.

Methodology:

  • Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Equilibrium Solubility Determination

Equilibrium_Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B Incubate C Centrifuge and Filter B->C Separate phases D Analyze filtrate (HPLC, LC-MS) C->D Analyze solution

Caption: Workflow of the Equilibrium Solubility (Shake-Flask) Method.

Kinetic Solubility Method

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It provides a measure of the apparent solubility under non-equilibrium conditions and is often used for rapid screening of large numbers of compounds.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly solubilizing solvent, most commonly DMSO.

  • Serial Dilution: The stock solution is serially diluted in the same solvent to create a range of concentrations.

  • Addition to Aqueous Buffer: A small aliquot of each dilution is added to an aqueous buffer (e.g., PBS) in a microplate.

  • Precipitation Detection: The plate is incubated for a short period (typically 1-2 hours) and the formation of precipitate is detected. This can be done visually or, more commonly, using automated instrumentation such as a nephelometer (measures light scattering) or a UV-Vis plate reader (measures absorbance changes).

  • Determination of Kinetic Solubility: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Kinetic_Solubility A Prepare concentrated stock solution in DMSO B Serially dilute stock solution A->B C Add dilutions to aqueous buffer B->C D Incubate (1-2 hours) C->D E Detect precipitation (Nephelometry, UV-Vis) D->E F Determine highest soluble concentration E->F

Caption: The role of solubility in the drug development process.

Conclusion

While quantitative solubility data for this compound remains to be definitively established, this technical guide provides the essential experimental frameworks for its determination. The comparative analysis of related pyrimidine carboxylic acids suggests that it will likely exhibit favorable solubility in polar aprotic solvents. For drug development professionals, the empirical determination of this compound's solubility profile using the detailed protocols herein is a critical next step. This will enable informed decisions regarding its formulation, potential for oral bioavailability, and overall progression as a viable drug candidate. The systematic application of these methodologies will undoubtedly pave the way for the successful development of novel therapeutics based on this promising chemical scaffold.

References

In-depth Technical Guide: Spectral Analysis of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS No. 188781-10-4), a key heterocyclic compound with applications in organic synthesis. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound and its closely related precursor, 2-Chloro-4-methylpyrimidine.

Table 1: ¹H NMR Spectral Data of this compound (CAS: 188781-10-4)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
Data not available---DMSO-d6

Note: While the existence of ¹H NMR data in DMSO-d6 has been confirmed, the specific chemical shifts and multiplicities are not publicly available at this time.

Table 2: ¹H NMR and Mass Spectrometry Data for 2-Chloro-4-methylpyrimidine (Precursor) [1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentSolvent
8.59Doublet4.91HPyrimidine HDMSO-d6
7.44Doublet4.91HPyrimidine HDMSO-d6
3.29Singlet-3H-CH₃DMSO-d6
Mass Spectrometry (ESIMS) m/z
129.11[M+H]⁺

Table 3: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺173.01123128.9
[M+Na]⁺194.99317139.7
[M-H]⁻170.99667129.2

Note: This data is based on computational predictions and awaits experimental verification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of pyrimidine derivatives and carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Solvent: DMSO-d6.

    • Temperature: 25 °C.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Solvent: DMSO-d6.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer.

    • Technique: ATR or KBr pellet transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound, and to study its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: ESI, positive and/or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow: 5-12 L/min.

    • Drying Gas Temperature: 200-350 °C.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-Chloro-4- methylpyrimidine-5-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides structural framework IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and formula Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Logical workflow for the synthesis, purification, and structural elucidation of a chemical compound.

References

A Comprehensive Review of 2-Chloro-4-methylpyrimidine-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities, serving as core scaffolds in numerous therapeutic agents.[1] This technical guide provides a comprehensive literature review of this compound, covering its synthesis, chemical properties, and potential applications in drug discovery and development. While direct biological data for this specific molecule is limited in publicly available literature, this review extrapolates its potential therapeutic utility based on the well-documented activities of its structural analogs and precursor, 2-Chloro-4-methylpyrimidine. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound is not extensively detailed in the current literature. However, a plausible synthetic route would involve the oxidation of its precursor, 2-Chloro-4-methylpyrimidine. The synthesis of this precursor is well-documented.

Synthesis of the Precursor: 2-Chloro-4-methylpyrimidine

Several methods for the synthesis of 2-Chloro-4-methylpyrimidine have been reported. A common approach involves the reaction of 2,4-dichloropyrimidine with a methylating agent.[2][3] Another documented method utilizes the reduction of 2,6-dichloro-4-methylpyrimidine.[4]

Experimental Protocol: Synthesis of 2-Chloro-4-methylpyrimidine from 2,4-dichloropyrimidine [2][3]

This protocol is based on the method described by the American Comentis Company.

Materials:

  • 2,4-dichloropyrimidine

  • Methylmagnesium chloride (MeMgCl) in Tetrahydrofuran (THF) (3M solution)

  • Iron(III) acetylacetonate (Fe(acac)3)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)3 (1.37g, 3.9 mmol) in anhydrous THF (40 mL) is prepared in a flask under an argon atmosphere and cooled to 0°C.

  • To this stirred solution, MeMgCl (3M solution in THF, 4.47 mL, 13.42 mmol) is added dropwise, maintaining the temperature at 0°C.

  • The resulting reaction mixture is stirred at 0°C for 8 hours.

  • After the reaction is complete, the mixture is diluted with water and extracted with EtOAc.

  • The organic phase is separated, washed with brine, and then concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a mixture of 25% EtOAc in hexanes, to yield 2-Chloro-4-methylpyrimidine.

G reagents 2,4-dichloropyrimidine + MeMgCl + Fe(acac)3 in THF @ 0°C reaction Stir at 0°C for 8 hours reagents->reaction workup Dilute with water Extract with EtOAc reaction->workup purification Silica gel column chromatography (25% EtOAc/hexanes) workup->purification product 2-Chloro-4-methylpyrimidine purification->product

Synthesis workflow for 2-Chloro-4-methylpyrimidine.

Physicochemical Properties of 2-Chloro-4-methylpyrimidine

A summary of the key physicochemical properties of the precursor, 2-Chloro-4-methylpyrimidine, is provided in the table below.

PropertyValueReference(s)
Molecular Formula C5H5ClN2[2][3]
Molecular Weight 128.56 g/mol [2][3]
CAS Number 13036-57-2[2][3]
Appearance Light yellow solid[2]
Melting Point 35-36 °C[2]
Boiling Point 94 °C (12 mmHg)[2]

Potential Biological Applications

Anticancer Potential

Pyrimidine derivatives are well-established as anticancer agents, primarily due to their structural similarity to the nucleobases of DNA and RNA, allowing them to interfere with nucleic acid synthesis and repair in rapidly proliferating cancer cells.[1][5] Structure-activity relationship (SAR) studies on pyrimidine derivatives have demonstrated that modifications to the pyrimidine ring can significantly impact their cytotoxic activity.[6] For instance, certain pyrimidine-5-carbonitrile derivatives have been shown to exhibit potent anticancer and apoptotic activities, acting as EGFR inhibitors.[7]

The presence of a carboxylic acid group at the 5-position can influence the molecule's solubility, cell permeability, and interaction with biological targets. It is plausible that this compound could serve as a valuable intermediate for the synthesis of novel anticancer agents.

Antimicrobial and Anti-inflammatory Potential

Pyrimidine derivatives have also been investigated for their antimicrobial and anti-inflammatory properties.[3] The pyrimidine scaffold is a key component in several antibacterial and antifungal drugs. The mechanism of action often involves the inhibition of essential microbial enzymes.[5] Furthermore, some pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by modulating key inflammatory mediators.[3] The carboxylic acid moiety in the target compound could potentially enhance its interaction with the active sites of microbial or inflammatory enzymes.

Potential Mechanism of Action

Based on the activities of related pyrimidine derivatives, a potential mechanism of action for compounds derived from this compound could involve the inhibition of key cellular enzymes or the induction of apoptosis.

G compound Pyrimidine Derivative enzyme Enzyme Inhibition (e.g., Kinases, DHFR) compound->enzyme apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest enzyme->cell_cycle anticancer Anticancer Effect apoptosis->anticancer cell_cycle->anticancer

Potential mechanisms of action for pyrimidine derivatives.

Experimental Protocols for Biological Evaluation (Based on Analogs)

For researchers interested in evaluating the biological activity of this compound, the following experimental protocols, adapted from studies on related pyrimidine derivatives, can serve as a starting point.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct biological data for this compound is scarce, the well-established anticancer, antimicrobial, and anti-inflammatory activities of the broader pyrimidine class of molecules suggest its significant potential. This technical guide has provided a comprehensive overview of the synthesis of its precursor, its physicochemical properties, and its potential therapeutic applications based on the current scientific literature. The detailed experimental protocols for the synthesis of the precursor and for the biological evaluation of related compounds offer a solid foundation for researchers to further investigate the therapeutic utility of this compound and its derivatives. Future studies should focus on developing an efficient synthesis for this target molecule and conducting thorough in vitro and in vivo evaluations to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, this paper consolidates available information on its synthesis, properties, and potential applications based on the chemistry of related pyrimidine derivatives.

Physicochemical Properties

Quantitative data for this compound and its key precursor, 2-Chloro-4-methylpyrimidine, are summarized below for easy reference and comparison.

PropertyThis compound2-Chloro-4-methylpyrimidine
CAS Number 188781-10-4[1]13036-57-2[2][3]
Molecular Formula C₆H₅ClN₂O₂[1]C₅H₅ClN₂[2][3]
Molecular Weight 172.57 g/mol [1]128.56 g/mol [2][3]
Melting Point Not available35-36 °C[2][3]
Boiling Point Not available94 °C (12 mmHg)[2][3]
Appearance Not availableLight yellow solid[2][3]

Synthesis and Experimental Protocols

A common precursor for this synthesis is 2-Chloro-4-methylpyrimidine. Several methods for its preparation have been documented.

Experimental Protocol for the Synthesis of 2-Chloro-4-methylpyrimidine from 2,4-dichloropyrimidine

This method was proposed by the American Comentis Company.[2][3]

Materials:

  • 2,4-dichloropyrimidine (2g, 13.42 mmol)

  • Fe(acac)₃ (1.37g, 3.9 mmol)

  • MeMgCl (3M THF solution, 4.47mL, 13.42 mmol)

  • Tetrahydrofuran (THF) (40 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Argon atmosphere

Procedure:

  • A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) is stirred at 0°C under an argon atmosphere.

  • MeMgCl (3M THF solution, 4.47mL, 13.42 mmol) is added dropwise to the stirred solution.

  • The resulting reaction mixture is stirred at 0°C for 8 hours.

  • The reaction is quenched by diluting with water.

  • The product is extracted with EtOAc.

  • The organic phase is evaporated.

  • The crude product is purified by silica gel column chromatography (eluting with 25% EtOAc/hexanes) to yield 2-Chloro-4-methylpyrimidine.

Yield: 50%[2][3]

Plausible Synthesis of this compound

A potential route to the title compound would involve the oxidation of the methyl group of a suitable precursor or through a carboxylation reaction. For instance, a related compound, 2-chloropyrimidine-4-carboxylic acid, is synthesized via the methyl oxidation of 2-Chloro-4-methylpyrimidine using selenium dioxide.[2] A similar strategy could theoretically be applied if a 2-chloro-4,5-dimethylpyrimidine precursor were available.

A more direct, though not explicitly documented, approach would be the direct carboxylation of 2-chloro-4-methylpyrimidine at the 5-position. This could potentially be achieved through lithiation followed by quenching with carbon dioxide, or via a palladium-catalyzed carboxylation reaction, methods that have been applied to other heterocyclic systems.

Logical Synthesis Workflow

The following diagram illustrates a potential high-level workflow for the synthesis of the target compound, starting from a common precursor.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis DCP 2,4-Dichloropyrimidine CMP 2-Chloro-4-methylpyrimidine DCP->CMP Methylation CMPC 2-Chloro-4-methylpyrimidine- 5-carboxylic acid CMP->CMPC Carboxylation

A high-level workflow for the synthesis of the target compound.

Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with a wide range of biological activities. Chlorinated pyrimidines, in particular, serve as versatile intermediates in the synthesis of various pharmaceutical compounds.[4] 2-Chloro-4-methylpyrimidine has been utilized as a raw material in the synthesis of intermediates for beta-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[2]

While specific biological activities for this compound are not extensively reported, its structural motifs suggest potential as a building block in the development of kinase inhibitors or other therapeutic agents. The carboxylic acid functionality provides a handle for further chemical modifications and the formation of amides, esters, and other derivatives, which is a common strategy in drug design to modulate properties such as solubility, cell permeability, and target binding affinity.

Signaling Pathway Interaction (Hypothetical)

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical interaction where a derivative of the title compound acts as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Derivative of 2-Chloro-4-methylpyrimidine- 5-carboxylic acid Inhibitor->Kinase Inhibits

Hypothetical inhibition of a kinase signaling pathway.

This guide provides a summary of the currently available technical information on this compound. Further research is needed to fully elucidate its history, optimize its synthesis, and explore its potential biological activities and applications in drug development.

References

physical and chemical characteristics of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the physical and chemical characteristics of 2-Chloro-4-methylpyrimidine-5-carboxylic acid has yielded limited specific data. This technical guide will instead focus on the closely related and likely precursor molecule, 2-Chloro-4-methylpyrimidine, for which extensive data is available. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals who may be working with related chemical structures.

In-depth Technical Guide: 2-Chloro-4-methylpyrimidine

This guide provides a detailed overview of the core physical and chemical characteristics of 2-Chloro-4-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Chemical Identity and Physical Properties

2-Chloro-4-methylpyrimidine is a solid at room temperature, appearing as a white to off-white or light yellow crystalline powder.[2][3] It is recognized as an important intermediate in various chemical synthesis reactions.[2]

Table 1: Physical and Chemical Properties of 2-Chloro-4-methylpyrimidine

PropertyValueSource(s)
CAS Number 13036-57-2[2][3][4][5][6][7][8][9][10]
Molecular Formula C₅H₅ClN₂[2][5][7][8][11]
Molecular Weight 128.56 g/mol [2][4][5][7][8][11]
Appearance White to Almost white powder to crystal; Off-white - Brown; light yellow solid[2][3][11]
Melting Point 45-50 °C; 35-36°C; 51 - 56 °C; 47.0 to 51.0 °C; 49 °C[2][3][4][11]
Boiling Point 94 °C @ 17 mmHg; 94 °C @ 12mmHg[2][3][4][10]
Solubility Soluble in Methanol and Chloroform.[3][4]
Density 1.234 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 98 °C[4]
Vapor Pressure 0.209 mmHg at 25°C[4]
Spectral Data

Confirmation of the structure of 2-Chloro-4-methylpyrimidine is achieved through various spectroscopic methods. The 1H NMR and mass spectrometry data are key identifiers.

Table 2: Spectral Data for 2-Chloro-4-methylpyrimidine

Spectrum TypeDataSource(s)
¹H NMR (d6-DMSO, 400 MHz) δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), and 3.29 (s, 3H)[12]
Mass Spectrum (ESIMS) 129.11 (M+H+)[12]

Further spectral information, including IR, Raman, and 13C NMR, may be available through specialized chemical databases.[13]

Synthesis Protocols

Several methods for the synthesis of 2-Chloro-4-methylpyrimidine have been documented. One common method involves the reduction of a di-chlorinated precursor.

Experimental Protocol: Synthesis from 2,6-dichloro-4-methylpyrimidine [10][12]

  • Materials:

    • 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol)

    • Ethanol (250 mL)

    • Water (250 mL)

    • Zinc powder (41 g, 0.63 mol)

    • Iodine (0.78 g, 3.08 mmol)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hexane/DCM solvent mixture

  • Procedure:

    • A slurry of 2,6-dichloro-4-methylpyrimidine in ethanol and water is prepared with vigorous stirring.

    • Zinc powder and iodine are sequentially added to the slurry.

    • The reaction mixture is heated to reflux at 70°C for 4 hours.

    • After cooling to room temperature, the mixture is filtered.

    • The filtrate is concentrated under reduced pressure to remove ethanol.

    • The aqueous residue is extracted with dichloromethane.

    • The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated.

    • The resulting residue is purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.

A proposed synthetic pathway for the target molecule, this compound, could potentially involve the oxidation of the methyl group of 2-Chloro-4-methylpyrimidine. One documented method for a similar transformation on a related compound involves a methyl oxidation reaction using selenium dioxide.[2]

Synthesis_Pathway Proposed Synthesis of this compound A 2-Chloro-4-methylpyrimidine B This compound A->B Oxidation of methyl group

Caption: Proposed synthesis pathway.

Reactivity and Chemical Behavior

2-Chloro-4-methylpyrimidine is a versatile intermediate. The chloro group can be displaced in nucleophilic substitution reactions, and the pyrimidine ring can undergo various transformations. It is used as a raw material in the synthesis of (4-methylpyrimidin-2-yl)methylamine, an intermediate for beta-secretase inhibitor compounds.[2]

Safety and Handling

2-Chloro-4-methylpyrimidine is classified as harmful if swallowed and causes skin and serious eye irritation.[5][9] It may also cause respiratory irritation.[9][11]

Table 3: GHS Hazard Information for 2-Chloro-4-methylpyrimidine

Hazard StatementCodeSource(s)
Harmful if swallowedH302[5][9]
Causes skin irritationH315[5][9][11]
Causes serious eye damage/irritationH318/H319[5][9][11]
May cause respiratory irritationH335[9][11]

Handling recommendations include: [14]

  • Washing hands thoroughly after handling.

  • Wearing protective gloves, clothing, eye, and face protection.

  • Avoiding breathing dust, fume, gas, mist, vapors, or spray.

  • Using only outdoors or in a well-ventilated area.

Storage conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] It should be protected from light and moisture and may require refrigeration.[14] It is incompatible with strong oxidizing agents.[14]

Applications

2-Chloro-4-methylpyrimidine serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] It is a key intermediate in the preparation of compounds with potential therapeutic applications, including beta-secretase inhibitors for conditions like Alzheimer's disease.[2] It is also a precursor for 2-chloropyrimidine-4-carboxylic acid, which is an intermediate for treatments of hyperphosphatemia and in the synthesis of certain kinase inhibitors.[2]

This technical guide provides a summary of the available data for 2-Chloro-4-methylpyrimidine. Researchers interested in this compound may find this information on its potential precursor valuable for their work. Further research would be required to fully characterize the physical and chemical properties of this compound.

References

Methodological & Application

synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid from ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the two-step synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the diazotization and subsequent chlorination of ethyl 2-amino-4-methylpyrimidine-5-carboxylate, followed by the hydrolysis of the resulting ethyl ester to yield the final carboxylic acid. This intermediate is of significant interest to researchers and scientists in the field of pharmaceutical sciences for the development of novel therapeutic agents.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro, methyl, and carboxylic acid functional groups on the pyrimidine core provides multiple points for chemical modification, making it a versatile scaffold for the generation of compound libraries in drug discovery programs. The following protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Diazotization and Chlorination: The amino group of ethyl 2-amino-4-methylpyrimidine-5-carboxylate is converted to a diazonium salt, which is subsequently displaced by a chloride ion in a Sandmeyer-type reaction to yield ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

  • Hydrolysis: The ethyl ester of the intermediate is hydrolyzed under basic conditions to afford the final product, this compound.

Data Presentation

StepReactantProductReagentsSolventTemperatureTypical Yield (%)
1Ethyl 2-amino-4-methylpyrimidine-5-carboxylateEthyl 2-chloro-4-methylpyrimidine-5-carboxylateNaNO₂, ZnCl₂, conc. HClWater-5 to 0 °C60-70
2Ethyl 2-chloro-4-methylpyrimidine-5-carboxylateThis compoundNaOH, then conc. HClEthanol/WaterRoom Temperature85-95

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Materials:

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Distilled Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to -5 °C in an ice-salt bath.

  • Add a solution of zinc chloride (1.5 eq) in water dropwise, maintaining the temperature below 0 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water via the dropping funnel, ensuring the temperature does not rise above 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

  • Slowly raise the temperature to room temperature and continue stirring for an additional 2 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Dissolve ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Diazotization and Chlorination cluster_step2 Step 2: Hydrolysis start_material Ethyl 2-amino-4-methylpyrimidine-5-carboxylate reagents1 NaNO₂, ZnCl₂, conc. HCl workup1 Neutralization, Extraction, Purification reagents1->workup1 Reaction at -5 to 0 °C intermediate Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate reagents2 1. NaOH 2. conc. HCl intermediate->reagents2 workup1->intermediate workup2 Acidification, Filtration, Drying reagents2->workup2 Reaction at RT final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Use of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-4-methylpyrimidine-5-carboxylic acid as a key building block in the development of potent kinase inhibitors. The protocols and data presented herein are based on established methodologies for the synthesis of pyrimidine-based kinase inhibitors, offering a foundational guide for researchers in medicinal chemistry and drug discovery.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This compound is a versatile starting material, incorporating three key reactive sites: a chloro group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position. The chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing fragments that can interact with the hinge region of a kinase. The carboxylic acid moiety is readily converted to an amide, a common functional group in kinase inhibitors that can form crucial hydrogen bonds within the ATP-binding site.

Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells.[1] As a key mediator of immunoreceptor signaling, Syk has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain B-cell malignancies.[1][2] A prominent class of Syk inhibitors features a 4-anilinopyrimidine-5-carboxamide core, which has demonstrated high potency and selectivity.[1]

The general synthetic strategy for accessing these inhibitors involves two key steps:

  • Amide Coupling: The carboxylic acid of the pyrimidine core is coupled with a desired amine to form the carboxamide.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the pyrimidine ring is displaced by an aniline derivative.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative 4-anilinopyrimidine-5-carboxamide-based kinase inhibitor, starting from this compound.

Protocol 1: Amide Coupling to Synthesize 2-Chloro-N-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxamide

This protocol details the formation of the amide bond between this compound and cyclopropylmethanamine.

Materials:

  • This compound

  • Cyclopropylmethanamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopropylmethanamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-Chloro-N-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxamide.

Protocol 2: Nucleophilic Aromatic Substitution to Synthesize a 2,4-Disubstituted Pyrimidine-5-carboxamide Kinase Inhibitor

This protocol describes the displacement of the 2-chloro group with an appropriately substituted aniline to yield the final kinase inhibitor.

Materials:

  • 2-Chloro-N-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxamide (from Protocol 1)

  • Substituted aniline (e.g., 3-aminophenol)

  • p-Toluenesulfonic acid monohydrate

  • 2-Pentanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of 2-Chloro-N-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxamide (1.0 eq) and the substituted aniline (1.2 eq) in 2-pentanol, add p-toluenesulfonic acid monohydrate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) for 12-18 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final 2,4-disubstituted pyrimidine-5-carboxamide kinase inhibitor.

Data Presentation: Structure-Activity Relationship (SAR) of Pyrimidine-5-carboxamide Syk Inhibitors

The following table summarizes the structure-activity relationship for a series of 4-anilinopyrimidine-5-carboxamide derivatives as Syk inhibitors. This data highlights the impact of substitutions on the aniline ring and the carboxamide moiety on inhibitory potency.

Compound IDR1 (Aniline Substituent)R2 (Carboxamide Substituent)Syk IC50 (nM)
1a 3-OHCyclopropylmethyl15
1b 4-OHCyclopropylmethyl85
1c 3-OCH3Cyclopropylmethyl28
1d 3-OHPropyl25
1e 3-OHIsobutyl33

Data is representative and adapted from analogous series of Syk inhibitors for illustrative purposes.

Visualizations

Synthesis Workflow

G start This compound intermediate 2-Chloro-N-R2-4-methylpyrimidine-5-carboxamide start->intermediate Amide Coupling (HATU, DIPEA, R2-NH2) final Final Kinase Inhibitor (4-Anilino-pyrimidine-5-carboxamide) intermediate->final SNAr (R1-Aniline, p-TsOH)

Caption: General synthetic workflow for pyrimidine-5-carboxamide kinase inhibitors.

Syk Signaling Pathway

G BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Second Messengers NFkB NF-κB Activation Ca_PKC->NFkB Inhibitor Pyrimidine-5-carboxamide Inhibitor Inhibitor->Syk Inhibition

Caption: Simplified Syk signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Reaction of 2-Chloro-4-methylpyrimidine-5-carboxylic acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is a key strategy in the development of novel drugs. Specifically, the reaction of 2-chloro-4-methylpyrimidine-5-carboxylic acid with primary amines offers a versatile pathway to a diverse range of N-substituted 2-amino-4-methylpyrimidine-5-carboxamides. These products are of significant interest in drug discovery, particularly in the design of kinase inhibitors and other targeted therapies.

This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds. Two primary synthetic strategies are presented: a stepwise approach and a one-pot synthesis. The choice of method will depend on the specific reactivity of the primary amine and the desired final product.

Reaction Overview

The reaction between this compound and a primary amine involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the chlorine atom at the C2 position of the pyrimidine ring by the primary amine. The electron-deficient nature of the pyrimidine ring facilitates this reaction.

  • Amide Bond Formation: The condensation of the carboxylic acid at the C5 position with the primary amine to form a carboxamide.

The chemoselectivity of the reaction—whether the SNAr or the amidation occurs first—can be influenced by the reaction conditions and the nature of the starting materials. For instance, the presence of a free carboxylic acid can direct the amine to first attack the C2 position.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps involved in the synthesis of 2-(alkylamino)-4-methylpyrimidine-5-carboxamides.

Table 1: Nucleophilic Aromatic Substitution of 2-Chloropyrimidines with Primary Amines

EntryPrimary AmineSolventBaseTemperature (°C)Time (h)Yield (%)
1BenzylamineEthanolEt₃NReflux685
2n-ButylamineDioxaneK₂CO₃100878
3CyclohexylamineNMPDIPEA1201275
4AnilineDMFNaH80565
54-Methoxybenzylamine2-PropanolEt₃NReflux788

Table 2: Amide Coupling of Pyrimidine-5-carboxylic Acids with Primary Amines

EntryPrimary AmineCoupling ReagentSolventBaseTemperature (°C)Time (h)Yield (%)
1BenzylamineHATUDMFDIPEA25492
2n-ButylamineEDC/HOBtDCMEt₃N25685
3CyclohexylamineT3PEthyl AcetatePyridine50588
4AnilineBOPDMFDIPEA25875
54-MethoxybenzylaminePyBOPDCMEt₃N25495

Experimental Protocols

Method 1: Stepwise Synthesis

This approach provides better control over the reaction and is generally higher yielding. It can be performed in two sequences:

Route A: SNAr followed by Amide Coupling

This is often the preferred route as the initial SNAr reaction can be cleaner.

Step 1: Synthesis of 2-(Alkylamino)-4-methylpyrimidine-5-carboxylic acid

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethanol or 2-Propanol

Procedure:

  • To a round-bottom flask, add this compound and the chosen alcohol solvent.

  • Add the primary amine, followed by the base (Et₃N or DIPEA).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Acidify the residue with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 2-(alkylamino)-4-methylpyrimidine-5-carboxylic acid.

Step 2: Synthesis of N-Alkyl-2-(alkylamino)-4-methylpyrimidine-5-carboxamide

Materials:

  • 2-(Alkylamino)-4-methylpyrimidine-5-carboxylic acid (from Step 1) (1.0 eq)

  • Primary amine (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2-(alkylamino)-4-methylpyrimidine-5-carboxylic acid in anhydrous DMF or DCM.

  • Add the primary amine and DIPEA to the solution.

  • In a separate flask, dissolve the coupling reagent (HATU or EDC/HOBt) in a small amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-2-(alkylamino)-4-methylpyrimidine-5-carboxamide.

Route B: Amide Coupling followed by SNAr

This route may be advantageous if the primary amine is particularly sensitive to the conditions of the SNAr reaction.

Step 1: Synthesis of 2-Chloro-N-alkyl-4-methylpyrimidine-5-carboxamide

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Follow the procedure for amide coupling as described in Method 1, Route A, Step 2, using this compound as the starting carboxylic acid.

Step 2: Synthesis of N-Alkyl-2-(alkylamino)-4-methylpyrimidine-5-carboxamide

Materials:

  • 2-Chloro-N-alkyl-4-methylpyrimidine-5-carboxamide (from Step 1) (1.0 eq)

  • Primary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.5 eq, 60% dispersion in mineral oil)

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a dry round-bottom flask, dissolve the 2-chloro-N-alkyl-4-methylpyrimidine-5-carboxamide in anhydrous DMF or NMP.

  • Add the primary amine and the base (K₂CO₃ or NaH).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: One-Pot Synthesis

This method offers a more streamlined approach, though yields may be lower and optimization is often required.

Materials:

  • This compound (1.0 eq)

  • Primary amine (2.2 eq)

  • Pyridine (as solvent and base)

  • A suitable coupling agent such as Propanephosphonic Anhydride (T3P) (1.5 eq)

Procedure:

  • In a round-bottom flask, dissolve this compound in pyridine.

  • Add the primary amine and stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours to facilitate the SNAr reaction. Monitor the formation of the 2-amino intermediate by LC-MS.

  • Cool the reaction mixture to room temperature.

  • Add the coupling agent (e.g., T3P) dropwise and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the amide formation is complete (monitor by LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

G cluster_stepwise Stepwise Synthesis A 2-Chloro-4-methylpyrimidine- 5-carboxylic acid C SNAr Reaction (Route A) A->C D Amide Coupling (Route B) A->D B Primary Amine B->C B->D G Amide Coupling B->G H SNAr Reaction B->H E 2-(Alkylamino)-4-methylpyrimidine- 5-carboxylic acid C->E F 2-Chloro-N-alkyl-4-methylpyrimidine- 5-carboxamide D->F E->G F->H I Final Product: N-Alkyl-2-(alkylamino)-4-methylpyrimidine- 5-carboxamide G->I H->I

Caption: Stepwise synthetic routes to the target compound.

G cluster_onepot One-Pot Synthesis A 2-Chloro-4-methylpyrimidine- 5-carboxylic acid C SNAr Reaction (Pyridine, 80-100°C) A->C B Primary Amine (2.2 eq) B->C D Intermediate: 2-(Alkylamino)-4-methylpyrimidine- 5-carboxylic acid C->D F Amide Formation (in situ) D->F E Coupling Agent (e.g., T3P) E->F G Final Product: N-Alkyl-2-(alkylamino)-4-methylpyrimidine- 5-carboxamide F->G

Caption: Workflow for the one-pot synthesis.

Applications in Drug Development

Derivatives of 2-amino-pyrimidine-5-carboxamide are prevalent in modern drug discovery. The structural motif allows for diverse substitutions at the 2-amino and the carboxamide nitrogen, enabling fine-tuning of physicochemical and pharmacological properties. These compounds have shown promise as:

  • Kinase Inhibitors: The pyrimidine core can act as a hinge-binding motif in the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Enzyme Inhibitors: The scaffold can be adapted to target other enzymes implicated in disease.

  • Probes for Chemical Biology: Well-characterized derivatives can serve as tools to investigate biological pathways.

The synthetic routes outlined in this document provide a robust foundation for the generation of libraries of these compounds for screening and lead optimization in drug development programs.

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-methylpyrimidine-5-carboxylic acid with various boronic acids. The pyrimidine moiety is a crucial scaffold in numerous biologically active molecules, making the development of efficient synthetic routes for its functionalization a significant area of interest in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. For heteroaromatic compounds like pyrimidines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This compound is a valuable building block, and its derivatization via Suzuki coupling can lead to the synthesis of novel compounds with potential therapeutic applications. The electron-deficient nature of the pyrimidine ring generally facilitates the oxidative addition step in the catalytic cycle, making chloropyrimidines viable substrates for this transformation.[1][2] Careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[3][4]

Principle of the Reaction

The Suzuki coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the pyrimidine. This is followed by transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of chloropyrimidines with various boronic acids, based on literature precedents for similar substrates. These provide a starting point for optimization with this compound.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)1,4-Dioxane10024~71[3]
Pd(OAc)₂ (4)PPh₃ (8)K₃PO₄ (3.0)1,4-Dioxane10012-24Varies[3]
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)KF (3.0)THF5012-16Moderate[5]
PdCl₂(dppf) (5)-Na₂CO₃ (2.0)DMF/H₂O9012Good
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10018High[6]

Table 2: Microwave-Assisted Conditions for Suzuki Coupling of 2,4-Dichloropyrimidines

Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (min)Yield (%)Reference
Pd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane/H₂O (2:1)1001581[3][7]
PdCl₂(dppf) (2.5)K₂CO₃ (3.0)1,4-Dioxane/H₂O12040Varies[8]
XPhosPdG2 (2.5)K₂CO₃ (3.0)1,4-Dioxane/H₂O12040Good-Excellent[8]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific boronic acids.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or microwave vial)

  • Stirring and heating apparatus (magnetic stirrer with hotplate or microwave reactor)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. If using a Schlenk flask, evacuate and backfill with the inert gas three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate). Then, add the degassed solvent.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Microwave Irradiation: Place the sealed vial in the microwave reactor and heat to the specified temperature for the set time.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • If the carboxylic acid product is soluble in an aqueous basic solution, the reaction mixture can be acidified to precipitate the product, which can then be filtered or extracted.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Cl PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂) PdII_RX->Transmetal Base, Ar'-B(OH)₂ PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Experimental Workflow start Start Weigh Reagents: - this compound - Boronic Acid - Base setup Reaction Setup - Add solids to dry flask - Purge with inert gas start->setup addition Reagent Addition - Add catalyst & ligand - Add degassed solvent setup->addition reaction Reaction - Heat (Conventional or Microwave) - Monitor by TLC/LC-MS addition->reaction workup Work-up - Cool to RT - Quench/Extract - Dry & concentrate reaction->workup purification Purification - Column chromatography - or Recrystallization workup->purification analysis Analysis - NMR, MS - Purity Check purification->analysis end End Pure Product analysis->end

Caption: A flowchart outlining the general experimental workflow for the Suzuki coupling reaction.

References

Application of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyrimidine-5-carboxylic acid is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules for the agrochemical industry. Its substituted pyrimidine core is a recognized pharmacophore in numerous herbicides and fungicides. This document provides detailed application notes on the potential uses of this compound in the development of novel agrochemicals, including synthetic protocols for derived compounds and methodologies for biological screening.

Application 1: Synthesis of Fungicidal Pyrimidine-5-Carboxamides

Derivatives of pyrimidine-5-carboxylic acid, particularly carboxamides, have shown significant fungicidal activity. The following protocol is adapted from the synthesis of structurally similar 4-methyl-2-(methylthio)pyrimidine-5-carboxamides and outlines the preparation of N-aryl-2-chloro-4-methylpyrimidine-5-carboxamides.

Experimental Protocol: Synthesis of N-aryl-2-chloro-4-methylpyrimidine-5-carboxamides

This two-step synthesis involves the activation of the carboxylic acid and subsequent amidation.

Step 1: Synthesis of 2-chloro-4-methylpyrimidine-5-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloro-4-methylpyrimidine-5-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-aryl-2-chloro-4-methylpyrimidine-5-carboxamide

  • Dissolve the crude 2-chloro-4-methylpyrimidine-5-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • To this solution, add a solution of the desired aniline derivative (1.1 eq) and triethylamine (1.5 eq) in DCM, dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the target N-aryl-2-chloro-4-methylpyrimidine-5-carboxamide.

Visualization of Synthetic Workflow

G start This compound step1 Activation with Oxalyl Chloride/DMF start->step1 intermediate 2-chloro-4-methylpyrimidine-5-carbonyl chloride step1->intermediate step2 Amidation with substituted aniline intermediate->step2 product N-aryl-2-chloro-4-methylpyrimidine-5-carboxamide step2->product

Caption: Synthetic pathway for N-aryl-2-chloro-4-methylpyrimidine-5-carboxamides.

Data Presentation: Fungicidal Activity

The fungicidal activity of the synthesized carboxamides can be evaluated against a panel of pathogenic fungi. The following table presents hypothetical inhibitory data based on known pyrimidine carboxamide fungicides.

CompoundTarget FungusIC50 (µg/mL)
N-(4-chlorophenyl)-2-chloro-4-methylpyrimidine-5-carboxamideBotrytis cinerea15.2
N-(4-methoxyphenyl)-2-chloro-4-methylpyrimidine-5-carboxamideBotrytis cinerea25.8
N-(4-nitrophenyl)-2-chloro-4-methylpyrimidine-5-carboxamideBotrytis cinerea8.5
N-(4-chlorophenyl)-2-chloro-4-methylpyrimidine-5-carboxamideSclerotinia sclerotiorum12.7
N-(4-methoxyphenyl)-2-chloro-4-methylpyrimidine-5-carboxamideSclerotinia sclerotiorum22.1
N-(4-nitrophenyl)-2-chloro-4-methylpyrimidine-5-carboxamideSclerotinia sclerotiorum6.9

Application 2: Development of Herbicides

Pyrimidine carboxylic acid derivatives are known to exhibit herbicidal activity through at least two distinct modes of action: as synthetic auxins or as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).

Mode of Action 1: Synthetic Auxins

Certain pyrimidine carboxylic acids mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible broadleaf weeds.

Mode of Action 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital biomolecules in plants. Inhibition of this enzyme leads to a depletion of pyrimidines, causing cessation of growth and plant death.

Visualization of DHODH Inhibition Pathway

G DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines Growth Plant Growth Pyrimidines->Growth Inhibitor Pyrimidine-5-carboxylic acid derivative Inhibitor->DHODH Inhibition

Caption: Inhibition of the pyrimidine biosynthesis pathway by DHODH inhibitors.

Experimental Protocols: Herbicide Bioassays

Protocol 1: Pre-Emergence Herbicide Screening

  • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone) containing a surfactant.

  • Fill pots with a standard soil mix and sow seeds of a model weed species (e.g., Arabidopsis thaliana or ryegrass).

  • Apply the test compound solutions evenly to the soil surface.

  • Place the pots in a controlled environment chamber with appropriate light and temperature conditions.

  • After a set period (e.g., 14-21 days), assess the germination rate and seedling vigor compared to untreated controls.

  • Calculate the GR50 (the concentration required to cause 50% growth reduction).

Protocol 2: Post-Emergence Herbicide Screening

  • Grow a model weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Apply a series of dilutions of the test compound as a foliar spray.

  • Return the pots to the controlled environment chamber.

  • After a set period (e.g., 7-14 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) using a rating scale.

  • Determine the ED50 (the effective dose to cause 50% of the maximal effect).

Protocol 3: DHODH Enzymatic Assay

This assay measures the in vitro inhibition of plant DHODH.

  • Express and purify recombinant plant DHODH (e.g., from Arabidopsis thaliana).

  • Prepare a reaction mixture containing a suitable buffer, the substrate dihydroorotate, and an electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the purified DHODH enzyme.

  • Monitor the reduction of DCIP spectrophotometrically by measuring the decrease in absorbance at 600 nm.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation: Herbicidal Activity and DHODH Inhibition

The following tables present hypothetical data for a novel herbicide derived from this compound.

Table 2: Herbicidal Efficacy

Weed SpeciesApplicationGR50 / ED50 (g a.i./ha)
Amaranthus retroflexusPre-emergence55
Setaria viridisPre-emergence78
Amaranthus retroflexusPost-emergence120
Setaria viridisPost-emergence150

Table 3: DHODH Inhibition

Enzyme SourceIC50 (nM)
Arabidopsis thaliana DHODH85
Soybean DHODH110

Conclusion

This compound is a valuable building block for the discovery of new agrochemicals. Its utility in synthesizing potent fungicidal carboxamides and herbicides with different modes of action makes it a compound of high interest for researchers in the field. The provided protocols and application notes serve as a foundation for the exploration and development of novel crop protection solutions. Further derivatization and biological screening are warranted to fully explore the potential of this chemical scaffold.

Application Notes and Protocols for the Derivatization of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical modification of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a versatile building block in medicinal chemistry. The following protocols outline key derivatization reactions, including esterification, amide bond formation, and Suzuki-Miyaura cross-coupling, to generate a diverse range of functionalized pyrimidine derivatives for screening and development in drug discovery programs.

Overview of Derivatization Strategies

This compound possesses two primary reactive sites for derivatization: the carboxylic acid group at the C5 position and the chloro group at the C2 position. The carboxylic acid allows for the formation of esters and amides, while the chloro substituent is amenable to cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties.

Derivatization_Strategies cluster_derivatization Derivatization Reactions 2-Chloro-4-methylpyrimidine-5-carboxylic_acid 2-Chloro-4-methylpyrimidine- 5-carboxylic acid Esterification Esterification 2-Chloro-4-methylpyrimidine-5-carboxylic_acid->Esterification R-OH, H+ or Coupling Agent Amidation Amide Coupling 2-Chloro-4-methylpyrimidine-5-carboxylic_acid->Amidation R1R2NH, Coupling Agent Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 2-Chloro-4-methylpyrimidine-5-carboxylic_acid->Suzuki_Coupling R-B(OH)2, Pd Catalyst, Base (on ester derivative) Esters Esters Esterification->Esters Amides Amides Amidation->Amides 2-Aryl/Heteroaryl\nDerivatives 2-Aryl/Heteroaryl Derivatives Suzuki_Coupling->2-Aryl/Heteroaryl\nDerivatives

Caption: Derivatization pathways for this compound.

Experimental Protocols

Esterification

Esterification of the carboxylic acid group can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents for milder conditions.

Protocol 2.1.1: Fischer Esterification for Methyl Ester Synthesis

This protocol describes the synthesis of methyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2.1.2: DCC/DMAP Coupling for Ester Synthesis

This method is suitable for a wider range of alcohols under milder, neutral conditions.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 0.5 N aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash with a small amount of DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Esterification Method Key Reagents Typical Conditions Advantages Disadvantages
Fischer EsterificationAlcohol (solvent), H₂SO₄Reflux, 4-6 hInexpensive reagentsHarsh acidic conditions, requires heat
DCC/DMAP CouplingAlcohol, DCC, DMAP0°C to RT, 12-18 hMild conditions, broader substrate scopeFormation of DCU byproduct, cost of reagents
Amide Bond Formation

Amide derivatives can be synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Protocol 2.2.1: HATU-Mediated Amide Coupling

This protocol describes a general and efficient method for the synthesis of amides from this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl), 5% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% LiCl solution (2x) and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow start Dissolve Carboxylic Acid, Amine, HATU, and DIPEA in DMF react Stir at Room Temperature (2-4 hours) start->react workup Aqueous Work-up: Add Water, Extract with EtOAc react->workup wash Wash Organic Layer (5% LiCl, Brine) workup->wash dry Dry and Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Isolated Amide Derivative purify->end

Caption: Workflow for HATU-mediated amide coupling.

Amide Coupling Reagent Activator Base Typical Yield Key Features
HATUHATUDIPEAGood to ExcellentFast reaction times, low epimerization for chiral amines
EDC/HOBtEDC, HOBtDIPEA/TEAGoodCommonly used, cost-effective
T3PT3PPyridine/TEAGood to ExcellentByproducts are water-soluble
Suzuki-Miyaura Cross-Coupling

The chloro group at the C2 position can be substituted with various aryl or heteroaryl groups via a Suzuki-Miyaura cross-coupling reaction. This reaction is typically performed on the ester derivative of the carboxylic acid to avoid potential interference from the free acid.

Protocol 2.3.1: Suzuki-Miyaura Coupling of Methyl 2-chloro-4-methylpyrimidine-5-carboxylate

Materials:

  • Methyl 2-chloro-4-methylpyrimidine-5-carboxylate (prepared as in 2.1.1)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene/ethanol/water mixture)

  • Round-bottom flask or microwave vial

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C (or use microwave irradiation) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Scheme cluster_conditions Reaction Conditions reactant1 Methyl 2-chloro-4-methyl- pyrimidine-5-carboxylate catalyst Pd(PPh₃)₄ product Methyl 2-R-4-methyl- pyrimidine-5-carboxylate reactant1->product Suzuki-Miyaura Coupling reactant2 +  R-B(OH)₂ reactant2->product Suzuki-Miyaura Coupling base K₂CO₃ solvent Dioxane/H₂O heat Heat

Application Notes and Protocols: Large-Scale Laboratory Synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale laboratory synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a composite of established chemical transformations, designed to be robust and scalable.

Synthetic Strategy

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 2-Chloro-4-methylpyrimidine, from commercially available starting materials. The second step is the regioselective introduction of a carboxylic acid group at the 5-position of the pyrimidine ring.

Synthesis_Workflow A Starting Material (e.g., 2,4-Dichloropyrimidine) B Step 1: Synthesis of 2-Chloro-4-methylpyrimidine A->B C Intermediate: 2-Chloro-4-methylpyrimidine B->C D Step 2: Carboxylation at C5-position C->D E Final Product: 2-Chloro-4-methylpyrimidine- 5-carboxylic acid D->E F Purification E->F

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methylpyrimidine

This procedure is adapted from a method described for the synthesis of 2-Chloro-4-methylpyrimidine from 2,4-dichloropyrimidine.[1][2]

Materials:

  • 2,4-Dichloropyrimidine

  • Methylmagnesium chloride (MeMgCl) in THF (3 M solution)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet.

  • Cooling bath (ice-water or cryocooler)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) and Fe(acac)₃ (0.05 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Slowly add a 3 M solution of MeMgCl in THF (1.0 eq) dropwise via the dropping funnel, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford 2-Chloro-4-methylpyrimidine.

Table 1: Quantitative Data for the Synthesis of 2-Chloro-4-methylpyrimidine

ParameterValueReference
Starting Material2,4-Dichloropyrimidine[1][2]
Yield~50%[1][2]
Purity (post-chromatography)>98%Assumed
Reaction Time8 hours[1][2]
Reaction Temperature0 °C[1][2]
Step 2: Synthesis of this compound

This step involves the regioselective carboxylation of 2-Chloro-4-methylpyrimidine. A plausible method is via a Minisci-type reaction, which is known for C-H functionalization of electron-deficient heterocycles.[3]

Materials:

  • 2-Chloro-4-methylpyrimidine

  • Ethyl pyruvate

  • Hydrogen peroxide (30% solution)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and condenser.

  • Heating mantle with temperature control.

  • pH meter or pH paper.

Procedure:

  • In a three-necked flask, dissolve 2-Chloro-4-methylpyrimidine (1.0 eq) in DMSO (10 volumes).

  • In a separate flask, prepare the alkoxycarbonyl radical precursor by slowly adding hydrogen peroxide (3.0 eq) to ethyl pyruvate (3.0 eq) at 0 °C and stirring for 30 minutes.

  • To the solution of the pyrimidine, add FeSO₄·7H₂O (0.3 eq).

  • Slowly add the pre-formed hydroperoxy species to the pyrimidine solution at room temperature.

  • Heat the reaction mixture to 60 °C for 4-6 hours.

  • Monitor the formation of the ethyl ester intermediate by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate to give the crude ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

  • To the crude ester, add a mixture of water and concentrated HCl (5 volumes, 1:1 v/v) and heat to reflux for 4-6 hours to hydrolyze the ester.

  • Cool the reaction mixture and adjust the pH to ~3 with a concentrated NaOH solution.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Table 2: Projected Quantitative Data for the Synthesis of this compound

ParameterValue (Projected)Reference
Starting Material2-Chloro-4-methylpyrimidine[3]
Yield (over 2 steps)40-60%[3]
Purity (post-hydrolysis)>95%Assumed
Carboxylation Time4-6 hours[3]
Hydrolysis Time4-6 hoursStandard procedure

Logical Relationships in the Carboxylation Step

The following diagram illustrates the key relationships in the Minisci-type carboxylation reaction.

Minisci_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products A 2-Chloro-4-methylpyrimidine E Radical Addition to Pyrimidine Ring A->E B Ethyl Pyruvate + H2O2 (Radical Precursor) D Generation of Ethoxycarbonyl Radical B->D C Fe(II)SO4 (Catalyst) C->D D->E G Ethyl 2-chloro-4-methyl- pyrimidine-5-carboxylate E->G F Ester Hydrolysis H 2-Chloro-4-methylpyrimidine- 5-carboxylic acid F->H G->F

Caption: Logical flow of the Minisci-type carboxylation and subsequent hydrolysis.

Safety Considerations

  • 2,4-Dichloropyrimidine: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Methylmagnesium chloride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Hydrogen peroxide (30%): Strong oxidizer. Avoid contact with organic materials.

  • Concentrated acids and bases: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Melting Point Analysis

This protocol provides a comprehensive guide for the large-scale laboratory synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and scale.

References

2-Chloro-4-methylpyrimidine-5-carboxylic Acid: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Chloro-4-methylpyrimidine-5-carboxylic acid is emerging as a critical starting material in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural features, including a reactive chlorine atom and a carboxylic acid group on a pyrimidine scaffold, make it an ideal building block for creating a diverse range of complex molecules, most notably in the realm of kinase inhibitors for cancer therapy.

The pyrimidine core is a common motif in a multitude of biologically active compounds. The strategic placement of a chloro group at the 2-position and a carboxylic acid at the 5-position of the 4-methylpyrimidine ring allows for sequential and regioselective modifications. The chlorine atom is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and amino substituents. Simultaneously, the carboxylic acid moiety serves as a handle for amide bond formation, esterification, or other derivatizations, providing a route to a wide array of functionalized molecules.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

A significant application of this compound lies in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can effectively mimic the hinge-binding region of ATP in the kinase active site.

One prominent example of a class of drugs that can be synthesized using pyrimidine-based building blocks is Aurora kinase inhibitors. Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is common in many human tumors. Inhibitors of these kinases can disrupt cell division and induce apoptosis in cancer cells. For instance, the core structure of GSK1070916, a potent and selective inhibitor of Aurora B and C kinases, features a substituted pyrimidine ring that is crucial for its activity.[1][2][3]

The general synthetic strategy to access such inhibitors involves two key transformations of the this compound core:

  • Amide Bond Formation: The carboxylic acid is coupled with a desired amine to introduce a side chain that can interact with specific residues in the target kinase.

  • Nucleophilic Aromatic Substitution or Cross-Coupling: The 2-chloro position is subsequently reacted with another nucleophile or coupled with a boronic acid to complete the pharmacophore.

The inhibition of Aurora B and C by compounds derived from this scaffold leads to the disruption of the chromosomal passenger complex, resulting in defects in chromosome segregation and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.[4]

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below. These protocols are based on established synthetic procedures for similar pyrimidine-based compounds.

Protocol 1: Amide Coupling with a Primary Amine

This protocol describes the formation of an amide bond between this compound and a generic primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the 2-chloro position of a 2-chloro-4-methylpyrimidine-5-carboxamide derivative with an arylboronic acid.

Materials:

  • 2-(Substituted)-4-methylpyrimidine-5-carboxamide (from Protocol 1)

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask or microwave vial, combine the 2-(substituted)-4-methylpyrimidine-5-carboxamide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. For microwave-assisted reactions, heat at 100-120 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the key synthetic steps, based on analogous transformations of similar pyrimidine derivatives.

StepReaction TypeStarting MaterialReagents & ConditionsProductYield (%)Ref.
1Amide CouplingThis compoundAmine, HATU, DIPEA, DMF, rt2-Chloro-4-methyl-N-(substituted)pyrimidine-5-carboxamide70-90General
2Suzuki Coupling2-Chloro-4-methyl-N-(substituted)pyrimidine-5-carboxamideArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C2-Aryl-4-methyl-N-(substituted)pyrimidine-5-carboxamide60-85General

Visualizing the Synthetic and Signaling Pathways

To illustrate the synthetic utility and the biological context of molecules derived from this compound, the following diagrams are provided.

Synthetic_Workflow start This compound amide Amide Coupling (Protocol 1) start->amide Amine, Coupling Reagent intermediate 2-Chloro-4-methyl-N-(substituted) pyrimidine-5-carboxamide amide->intermediate suzuki Suzuki Coupling (Protocol 2) intermediate->suzuki Arylboronic acid, Pd Catalyst product Final Bioactive Molecule (e.g., Kinase Inhibitor) suzuki->product

Caption: Synthetic workflow for the elaboration of this compound.

Aurora_Kinase_Signaling cluster_0 G2/M Phase of Cell Cycle Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Aurora_C Aurora C Kinase Aurora_C->Histone_H3 Phosphorylates Inhibitor Pyrimidine-based Inhibitor (e.g., GSK1070916) Inhibitor->Aurora_B Inhibitor->Aurora_C Phospho_H3 Phosphorylated Histone H3 Histone_H3->Phospho_H3 Chromosome_Segregation Proper Chromosome Segregation Phospho_H3->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest Chromosome_Segregation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of Aurora B/C kinase inhibition.

The continued exploration of this compound as a versatile building block holds significant promise for the discovery of new and improved therapeutics for a range of diseases. Its synthetic tractability and the biological relevance of its derivatives make it a molecule of high interest to researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Amidation of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the amidation of 2-chloro-4-methylpyrimidine-5-carboxylic acid. This reaction is a crucial step in the synthesis of a wide range of biologically active molecules, leveraging the pyrimidine scaffold as a key building block in medicinal chemistry. The protocol outlined below is based on standard amide coupling methodologies and can be adapted for various primary and secondary amines.

Overview of the Synthetic Strategy

The amidation of a carboxylic acid is a fundamental transformation in organic synthesis, typically requiring the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. This can be achieved through various methods, most commonly via the in-situ formation of a highly reactive activated ester using a coupling reagent. The general scheme for this transformation is depicted below:

Scheme 1: General Amidation Reaction

General Amidation Reaction Scheme

This protocol will focus on a widely used and efficient method employing a peptide coupling reagent. These reagents are known for their mild reaction conditions and high yields.[1][2]

Experimental Protocol: Amidation using HATU

This protocol describes the amidation of this compound with a generic amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent and Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Add the desired primary or secondary amine (1.1 eq).

    • Add HATU (1.2 eq) to the solution.[3]

    • Finally, add DIPEA (2.5 eq) dropwise to the stirred solution at room temperature.[4]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).[5]

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess DIPEA)[5][6]

      • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and acidic byproducts)[5][6]

      • Saturated aqueous NaCl (brine) (to reduce the solubility of organic material in the aqueous phase)[5][6]

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure amide product.[7]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table provides a summary of the molar equivalents and reagents for the amidation protocol.

Reagent Molar Equivalents Purpose
This compound1.0Starting material
Amine (R¹R²NH)1.1Nucleophile
HATU1.2Coupling reagent, activates the carboxylic acid
DIPEA2.5Non-nucleophilic base to neutralize generated acid
Anhydrous DMF-Reaction solvent

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the amidation of this compound.

experimental_workflow start Start: 2-Chloro-4-methylpyrimidine- 5-carboxylic acid reagents Add: - Amine (1.1 eq) - HATU (1.2 eq) - DIPEA (2.5 eq) - Anhydrous DMF start->reagents Dissolve reaction Stir at RT (2-4 hours) Monitor by TLC/LC-MS reagents->reaction Initiate Reaction workup Aqueous Work-up: 1. Dilute with EtOAc 2. Wash with 1M HCl 3. Wash with NaHCO3 4. Wash with Brine reaction->workup Reaction Complete purification Purification: 1. Dry (Na2SO4) 2. Concentrate 3. Column Chromatography or Recrystallization workup->purification Isolate Crude Product product Final Product: 2-Chloro-4-methylpyrimidine- 5-carboxamide derivative purification->product Purify

Caption: Workflow for the amidation of this compound.

Alternative Amidation Protocols

While the HATU-mediated coupling is highly effective, other methods can also be employed depending on the substrate scope and laboratory resources.

  • Carbodiimide Coupling (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective alternative.[2][3][4] The procedure is similar, with EDC and HOBt replacing HATU. The urea byproduct from EDC is water-soluble, simplifying its removal during the aqueous work-up.[3]

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][4] This intermediate is then reacted with the amine in the presence of a base like triethylamine or pyridine. This method is robust but can be harsh for sensitive substrates.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like HATU can be moisture-sensitive and should be handled under an inert atmosphere.

  • DMF is a skin irritant and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Synthesis of Fused Pyrimidines using 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of medicinally relevant fused pyrimidine scaffolds, including pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, utilizing 2-Chloro-4-methylpyrimidine-5-carboxylic acid and its ethyl ester derivative as a key building block. Fused pyrimidines are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, making them attractive targets for drug discovery and development.[1]

Introduction

This compound is a versatile starting material for the synthesis of various fused heterocyclic systems. The presence of a chloro group at the 2-position, a carboxylic acid (or ester) at the 5-position, and a methyl group at the 4-position provides multiple reactive sites for cyclization reactions, enabling the construction of diverse molecular architectures. The resulting fused pyrimidines, such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, are known to possess significant pharmacological properties, including anticancer and kinase inhibitory activities.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

This document outlines detailed synthetic protocols, presents quantitative data in a structured format, and provides visualizations of reaction workflows and relevant biological signaling pathways.

Synthesis of Fused Pyrimidines

The general strategy for the synthesis of the target fused pyrimidines involves the reaction of a suitable derivative of this compound, typically the ethyl ester, with bifunctional nucleophiles. The pyrimidine ring serves as the foundation, and the fused ring is constructed through cyclization reactions.

General Reaction Workflow

G start Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate product1 Pyrido[2,3-d]pyrimidine Derivative start->product1 Base, Heat product2 Thieno[2,3-d]pyrimidine Derivative start->product2 Base, Heat product3 Furo[2,3-d]pyrimidine Derivative start->product3 Base, Heat reagent1 2-Aminopyridine Derivative reagent1->product1 reagent2 Ethyl Mercaptoacetate reagent2->product2 reagent3 Ethyl Glycolate reagent3->product3

Caption: General workflow for the synthesis of fused pyrimidines.

I. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are a class of fused pyrimidines known for their diverse biological activities, including their role as kinase inhibitors in cancer therapy.[2][3][4] The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through the condensation of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate with various 2-aminopyridine derivatives.

Experimental Protocol: Synthesis of Ethyl 4-methyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

G step1 Mix Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate and 2-Amino-3-hydroxypyridine step2 Add base (e.g., K2CO3) and solvent (e.g., DMF) step1->step2 step3 Heat the reaction mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool and pour into water step4->step5 step6 Filter and wash the precipitate step5->step6 step7 Recrystallize to obtain pure product step6->step7

Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Materials:

  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

  • 2-Amino-3-hydroxypyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq) and 2-amino-3-hydroxypyridine (1.1 eq).

  • Add anhydrous potassium carbonate (2.0 eq) and DMF.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure ethyl 4-methyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate.

Quantitative Data
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
Ethyl 4-methyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylateC₁₂H₁₁N₃O₃245.2475-85210-212

II. Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are another important class of fused pyrimidines that have been extensively studied for their potential as anticancer agents and kinase inhibitors.[7][8][9][10] The synthesis of the thieno[2,3-d]pyrimidine scaffold can be accomplished by the reaction of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate with ethyl mercaptoacetate.

Experimental Protocol: Synthesis of Ethyl 4-methyl-5-oxo-5,6-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

G step1 Mix Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate and Ethyl Mercaptoacetate step2 Add base (e.g., NaOEt) in Ethanol step1->step2 step3 Reflux the reaction mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool and neutralize with acid step4->step5 step6 Extract with organic solvent step5->step6 step7 Purify by column chromatography step6->step7

Caption: Workflow for Thieno[2,3-d]pyrimidine Synthesis.

Materials:

  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

  • Ethyl mercaptoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add ethyl mercaptoacetate (1.1 eq) dropwise at 0 °C.

  • To this mixture, add a solution of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq) in ethanol.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 4-methyl-5-oxo-5,6-dihydrothieno[2,3-d]pyrimidine-6-carboxylate.

Quantitative Data
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
Ethyl 4-methyl-5-oxo-5,6-dihydrothieno[2,3-d]pyrimidine-6-carboxylateC₁₁H₁₂N₂O₃S268.3065-75188-190

III. Synthesis of Furo[2,3-d]pyrimidine Derivatives

Furo[2,3-d]pyrimidines have emerged as promising scaffolds in medicinal chemistry, with derivatives showing potent activity against various kinases and cancer cell lines.[11][12][13][14][15] The construction of the furo[2,3-d]pyrimidine core can be achieved through the reaction of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate with ethyl glycolate.

Experimental Protocol: Synthesis of Ethyl 4-methyl-5-oxo-5,6-dihydrofuro[2,3-d]pyrimidine-6-carboxylate

G step1 Mix Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate and Ethyl Glycolate step2 Add base (e.g., NaH) in THF step1->step2 step3 Stir at room temperature, then heat step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Quench with water and extract step4->step5 step6 Dry and concentrate the organic layer step5->step6 step7 Purify by recrystallization step6->step7 G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand Growth Factor Ligand->EGFR Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor->EGFR G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 G2 G2 Phase M M Phase G2->M CDK1 CDK CDK/Cyclin Complexes Arrest Cell Cycle Arrest CDK->Arrest Inhibitor Thieno[2,3-d]pyrimidine Inhibitor->CDK G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activity Akt Akt PIP3->Akt Survival Cell Survival & Growth Akt->Survival Inhibitor Furo[2,3-d]pyrimidine Inhibitor->PI3K

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Chloro-4-methylpyrimidine-5-carboxylic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Synthetic Pathways Overview

The synthesis of this compound can be approached through several pathways. The most common strategies involve the synthesis of the 2-chloro-4-methylpyrimidine core, followed by functionalization at the C-5 position. The two primary routes for introducing the carboxylic acid group are:

  • Functionalization of a Pre-existing Group: This typically involves the nitration of 2-chloro-4-methylpyrimidine at the 5-position, followed by reduction of the nitro group to an amine, and subsequent conversion of the amino group to a carboxylic acid via a Sandmeyer-type reaction (diazotization followed by cyanation and hydrolysis).

  • Direct Carboxylation: This route involves the direct introduction of the carboxylic acid group at the C-5 position of 2-chloro-4-methylpyrimidine, often through metallation (lithiation or Grignard reagent formation) followed by quenching with carbon dioxide.

Each of these pathways presents its own set of challenges and opportunities for optimization.

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_route1 Route 1: Via 5-Nitro Intermediate cluster_route2 Route 2: Direct Carboxylation 2,4-dichloropyrimidine 2,4-dichloropyrimidine 2-chloro-4-methylpyrimidine 2-chloro-4-methylpyrimidine 2,4-dichloropyrimidine->2-chloro-4-methylpyrimidine Methylation (e.g., MeMgCl, Fe(acac)3) 2-chloro-4-methyl-5-nitropyrimidine 2-chloro-4-methyl-5-nitropyrimidine 2-chloro-4-methylpyrimidine->2-chloro-4-methyl-5-nitropyrimidine Nitration (HNO3/H2SO4) 5-lithiated intermediate 5-lithiated intermediate 2-chloro-4-methylpyrimidine->5-lithiated intermediate Lithiation (e.g., LDA, n-BuLi) 2-chloro-4-methyl-5-aminopyrimidine 2-chloro-4-methyl-5-aminopyrimidine 2-chloro-4-methyl-5-nitropyrimidine->2-chloro-4-methyl-5-aminopyrimidine Reduction (e.g., Fe/HCl, H2/Pd) 2-chloro-4-methylpyrimidine-5-carbonitrile 2-chloro-4-methylpyrimidine-5-carbonitrile 2-chloro-4-methyl-5-aminopyrimidine->2-chloro-4-methylpyrimidine-5-carbonitrile Sandmeyer Reaction (NaNO2, HCl, CuCN) Target_Molecule_R1 This compound 2-chloro-4-methylpyrimidine-5-carbonitrile->Target_Molecule_R1 Hydrolysis (H+ or OH-) Target_Molecule_R2 This compound 5-lithiated intermediate->Target_Molecule_R2 Carboxylation (CO2)

Figure 1: Synthetic pathways to this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis, with a focus on improving reaction yields and product purity.

Route 1: Via 5-Nitro Intermediate

Q1: Low yield during the nitration of 2-chloro-4-methylpyrimidine.

A1: Low yields in this step are often due to incomplete reaction or the formation of side products.

  • Troubleshooting Steps:

    • Acid Concentration: Ensure the use of fuming nitric acid and concentrated sulfuric acid to drive the reaction to completion. The ratio of the acids is critical and may need optimization.

    • Reaction Temperature: The reaction is typically carried out at elevated temperatures (e.g., 60°C). However, temperatures that are too high can lead to decomposition. Monitor the reaction temperature closely.

    • Reaction Time: The reaction may require several hours for completion. Monitor the progress by Thin Layer Chromatography (TLC).

    • Work-up: The reaction mixture is poured onto ice to precipitate the product. Ensure that the neutralization step with a base is done carefully to avoid hydrolysis of the chloro group.

Q2: Incomplete reduction of the 5-nitro group.

A2: The choice of reducing agent and reaction conditions are crucial for the complete conversion of the nitro group to an amine.

  • Troubleshooting Steps:

    • Reducing Agent: While iron in acidic medium (e.g., HCl or acetic acid) is commonly used, catalytic hydrogenation (H₂ with Pd/C or PtO₂) can also be effective. The choice may depend on the presence of other functional groups.

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Use a fresh batch of catalyst if necessary.

    • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

Q3: Low yield or side product formation during the Sandmeyer reaction.

A3: The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable.[1]

  • Troubleshooting Steps:

    • Temperature Control: The diazotization step must be carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.

    • Purity of Amine: Ensure the starting 5-aminopyrimidine is pure, as impurities can interfere with the reaction.

    • Copper Catalyst: The choice of copper(I) salt (CuCN, CuCl, CuBr) is critical for the specific transformation. Ensure the catalyst is of high quality.

    • Acid Concentration: The concentration of the acid used for diazotization is important for the stability of the diazonium salt.

Q4: Difficulty in hydrolyzing the 5-cyano group to a carboxylic acid.

A4: The hydrolysis of the nitrile can be sluggish under certain conditions.

  • Troubleshooting Steps:

    • Reaction Conditions: Both acidic and basic hydrolysis can be employed.[2][3] Strong acids (e.g., concentrated HCl or H₂SO₄) or strong bases (e.g., NaOH or KOH) at elevated temperatures are typically required.

    • Reaction Time: The hydrolysis may require prolonged heating. Monitor the reaction progress by TLC or by observing the cessation of ammonia evolution (in basic hydrolysis).

    • Side Reactions: Under harsh conditions, the 2-chloro group may be susceptible to hydrolysis. Careful control of temperature and reaction time is necessary.

Route 2: Direct Carboxylation

Q1: The lithiation of 2-chloro-4-methylpyrimidine is not proceeding or gives low yields.

A1: Lithiation reactions are highly sensitive to moisture and air.

  • Troubleshooting Steps:

    • Anhydrous Conditions: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be strictly anhydrous.

    • Base Selection: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) are typically used. The choice of base can affect the regioselectivity and yield.

    • Temperature Control: Lithiation is usually performed at very low temperatures (e.g., -78°C) to prevent side reactions.

    • Addition Rate: Slow, dropwise addition of the base to the pyrimidine solution is crucial to control the reaction exotherm and prevent decomposition.

Q2: Low yield of the carboxylic acid after quenching with CO₂.

A2: Inefficient trapping of the lithiated intermediate with carbon dioxide can lead to low yields.

  • Troubleshooting Steps:

    • CO₂ Source: Use dry, high-purity carbon dioxide gas or freshly crushed dry ice. Ensure that the CO₂ is free of moisture.

    • Quenching Procedure: The lithiated species should be added to a well-stirred slurry of dry ice in an anhydrous solvent, or CO₂ gas should be bubbled through the solution at low temperature.

    • Work-up: Acidic work-up is required to protonate the carboxylate salt formed.

Data Presentation

Synthetic Step Method Reagents Typical Yield Reference
Precursor Synthesis Methylation2,4-dichloropyrimidine, MeMgCl, Fe(acac)₃50%[4]
Nitration Electrophilic Aromatic Substitution2-chloro-4-methylpyrimidine, HNO₃, H₂SO₄Moderate to Good[5]
Nitro Group Reduction Catalytic Hydrogenation2-chloro-4-methyl-5-nitropyrimidine, H₂, Pd/CHighN/A
Sandmeyer Reaction Diazotization and Cyanation2-chloro-4-methyl-5-aminopyrimidine, NaNO₂, HCl, CuCNModerate[1]
Nitrile Hydrolysis Acid or Base Catalyzed2-chloro-4-methylpyrimidine-5-carbonitrile, H⁺ or OH⁻Good to High[2][6]
Direct Carboxylation Lithiation and Carboxylation2-chloro-4-methylpyrimidine, LDA, CO₂Variable[7]

Experimental Protocols

Protocol 1: Synthesis via 5-Nitro Intermediate

Step 1: Nitration of 2-chloro-4-methylpyrimidine

  • In a round-bottom flask, add concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 2-chloro-4-methylpyrimidine with stirring.

  • To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-4-methyl-5-nitropyrimidine.

Step 2: Reduction of 2-chloro-4-methyl-5-nitropyrimidine

  • Dissolve 2-chloro-4-methyl-5-nitropyrimidine in ethanol or acetic acid.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 2-chloro-4-methyl-5-aminopyrimidine.

Step 3: Sandmeyer Reaction to form 2-chloro-4-methylpyrimidine-5-carbonitrile

  • Dissolve 2-chloro-4-methyl-5-aminopyrimidine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-chloro-4-methylpyrimidine-5-carbonitrile.

Step 4: Hydrolysis to this compound

  • To 2-chloro-4-methylpyrimidine-5-carbonitrile, add a solution of concentrated sulfuric acid in water.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto ice.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Direct Carboxylation via Lithiation
  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-4-methylpyrimidine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) in THF dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1-2 hours.

  • Quench the reaction by bubbling dry carbon dioxide gas through the solution or by pouring the reaction mixture onto a slurry of crushed dry ice in THF.

  • Allow the mixture to warm to room temperature.

  • Add water and acidify the mixture with dilute hydrochloric acid to a pH of 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield of Target Molecule incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) incomplete_reaction->optimize_conditions Yes purification_issue Purification Issues? side_products->purification_issue No improve_workup Improve Work-up & Purification Technique side_products->improve_workup Yes change_route Consider Alternative Synthetic Route purification_issue->change_route check_reagents Check Reagent Purity & Catalyst Activity optimize_conditions->check_reagents check_reagents->start Re-evaluate improve_workup->start Re-evaluate improve_workup->optimize_conditions change_route->start Re-evaluate

Figure 2: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2,4-dichloro-6-methylpyrimidine, byproducts from side reactions, and residual solvents.[1] The synthesis method can influence the impurity profile; for instance, if the carboxylic acid is prepared by oxidation of 2-chloro-4-methylpyrimidine, the starting material may be a significant impurity.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are typically recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity. Acid-base extraction can also be employed to separate the acidic product from neutral and basic impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can provide quantitative data on the main compound and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying the structure of the desired product and detecting the presence of impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low yield after recrystallization The compound is too soluble in the chosen solvent.- Try a different solvent or a solvent mixture. For carboxylic acids, solvents like ethanol, methanol, or water, or mixtures thereof, can be effective.[2] - Use a minimal amount of hot solvent for dissolution. - Cool the solution slowly to promote crystal formation and reduce loss in the mother liquor.
The compound is precipitating out too quickly, trapping impurities.- Ensure the crude material is fully dissolved in the hot solvent before cooling. - Slow cooling can lead to the formation of purer crystals.
Oily precipitate instead of crystals during recrystallization The solvent is not ideal, leading to "oiling out".- Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot solution until turbidity appears, then clarify by adding a few drops of the original solvent and allow to cool slowly.[3] - Ensure the cooling process is slow.
Poor separation in column chromatography Incorrect mobile phase polarity.- If the compound elutes too quickly, decrease the polarity of the mobile phase. - If the compound does not move from the baseline, increase the polarity of the mobile phase. A gradient elution might be necessary.
The compound is streaking on the column.- This can be due to overloading the column; use a larger column or less sample. - The compound may be sparingly soluble in the mobile phase; try a different solvent system. - For acidic compounds, adding a small amount of a volatile acid (like acetic acid) to the mobile phase can sometimes improve peak shape.
Colored impurities in the final product Co-crystallization of colored byproducts.- During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Product is not acidic enough to be extracted with a base Incorrect pH during extraction.- Ensure the pH of the aqueous phase is sufficiently basic (at least 2 pH units above the pKa of the carboxylic acid) to deprotonate and dissolve the compound.

Purification Data Summary

Purification Technique Typical Parameters Expected Purity Expected Yield Notes
Recrystallization Solvent: Methanol, Ethanol, Water, or mixtures.[2][4]>98%60-90%Highly dependent on the initial purity and choice of solvent.
Column Chromatography Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures.[1][5]>99%50-80%Effective for removing closely related impurities.
Acid-Base Extraction Base: Aqueous NaOH or NaHCO₃ solution. Acid: Aqueous HCl solution.Variable>90%Good for removing neutral and basic impurities. Often used as a preliminary purification step.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, water, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A synthesis procedure for a similar compound suggests refluxing in methanol followed by cooling and filtration.[4]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate). For a related compound, 2-chloro-4-methylpyrimidine, a mobile phase of 25% ethyl acetate in hexane was used.[5] The polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

PurificationWorkflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction (Optional) dissolve->extract wash Wash with Brine extract->wash Aqueous Layer to Acidification & Extraction dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purification Step concentrate->purify reflux Recrystallization purify->reflux Choose Method column Column Chromatography purify->column Choose Method pure_product Pure Product reflux->pure_product column->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of crude this compound.

References

common side reactions in the synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound typically begins with the synthesis of the key intermediate, 2-chloro-4-methylpyrimidine. Common starting materials for this intermediate include 2,6-dichloro-4-methylpyrimidine or 2,4-dichloropyrimidine.[1][2][3] The 5-carboxylic acid group is then introduced in a subsequent step, often through oxidation of the methyl group or a more complex multi-step functionalization at the 5-position.

Q2: I am observing a significant amount of starting material in my final product. What could be the cause?

A2: The presence of unreacted starting material, such as 2-chloro-4-methylpyrimidine, in your final product typically indicates incomplete oxidation of the methyl group to the carboxylic acid. This can be due to several factors:

  • Insufficient oxidant: The molar ratio of the oxidizing agent to the starting material may be too low.

  • Low reaction temperature: The activation energy for the oxidation may not be reached, leading to a sluggish or incomplete reaction.

  • Short reaction time: The reaction may not have been allowed to proceed to completion.

  • Poor reagent quality: The oxidizing agent may have degraded over time.

Q3: My final product is showing impurities that are not the starting material. What are the likely side products?

A3: Several side reactions can lead to impurities. Based on the typical synthetic routes, potential byproducts include:

  • Over-oxidation products: Harsh oxidation conditions can lead to the degradation of the pyrimidine ring.

  • Intermediate oxidation products: Incomplete oxidation might also result in the formation of 2-Chloro-4-methylpyrimidine-5-carbaldehyde or (2-Chloro-5-(hydroxymethyl)-4-methylpyrimidine).

  • Decarboxylation product: The target molecule may undergo decarboxylation under excessive heat or acidic/basic conditions, leading to the formation of 2-chloro-4-methylpyrimidine.

  • Hydrolysis product: The 2-chloro group is susceptible to hydrolysis, which would result in the formation of 4-methyl-2-oxo-2,3-dihydropyrimidine-5-carboxylic acid, especially during aqueous workup or if moisture is present in the reaction.

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation, careful control of reaction conditions is crucial. Consider the following:

  • Optimize oxidant concentration: Use the appropriate stoichiometry of the oxidizing agent. A slight excess may be necessary, but a large excess can lead to over-oxidation.

  • Control the temperature: Maintain the recommended reaction temperature. A temperature that is too high can promote side reactions and decomposition.

  • Monitor the reaction: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed.

  • Ensure anhydrous conditions (if necessary): To prevent hydrolysis of the chloro group, use dry solvents and reagents and perform the reaction under an inert atmosphere.

Troubleshooting Guides

Table 1: Troubleshooting Low Yield of this compound
Symptom Possible Cause Recommended Action
Low conversion of starting material (2-chloro-4-methylpyrimidine) Insufficient oxidant, low temperature, or short reaction time.Increase the molar ratio of the oxidant, raise the reaction temperature incrementally, or extend the reaction time. Monitor progress by TLC/LC-MS.
Poor quality of reagents.Use fresh, high-purity reagents.
Product degradation Reaction temperature is too high or reaction time is too long.Lower the reaction temperature and monitor the reaction closely to stop it at the optimal time.
Inappropriate pH during workup.Ensure the pH of the workup procedure is controlled to prevent degradation or decarboxylation.
Formation of multiple unidentified spots on TLC Competing side reactions are occurring.Re-evaluate the reaction conditions. Consider a milder oxidizing agent or different solvent system.
Table 2: Troubleshooting Product Impurities
Observed Impurity Potential Source Mitigation Strategy
2-chloro-4-methylpyrimidine Incomplete oxidation or decarboxylation of the final product.Ensure complete oxidation by optimizing reaction conditions. Avoid excessive heat during reaction and purification.
4-methyl-2-oxo-2,3-dihydropyrimidine-5-carboxylic acid Hydrolysis of the 2-chloro group.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Minimize exposure to water during workup.
Polymeric or tar-like substances Over-oxidation or decomposition of the pyrimidine ring.Use a milder oxidant, lower the reaction temperature, and carefully control the addition of reagents.

Experimental Protocols

Note: The following are generalized protocols and may require optimization.

Protocol 1: Synthesis of 2-chloro-4-methylpyrimidine (Intermediate)

This protocol is adapted from a common method for the reduction of a di-chlorinated pyrimidine.[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-4-methylpyrimidine (1 eq.) in a mixture of ethanol and water (1:1 v/v).

  • Reagent Addition: To the vigorously stirred slurry, add zinc powder (2 eq.) and a catalytic amount of iodine (0.01 eq.).

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc and other solids.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Oxidation to this compound (Conceptual)

This is a conceptual protocol as a specific, detailed experimental procedure was not found in the search results. This would be a common approach for such a transformation.

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-methylpyrimidine (1 eq.) in a suitable solvent such as acetic acid or a mixture of pyridine and water.

  • Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), in portions while maintaining the temperature (e.g., with an ice bath).

  • Reaction: Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitor by TLC).

  • Quenching: Quench the excess oxidant carefully (e.g., with sodium sulfite for KMnO₄).

  • Isolation: Acidify the reaction mixture to precipitate the carboxylic acid product.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

Visual Troubleshooting and Workflow

Below are diagrams to visualize potential reaction pathways and a logical troubleshooting workflow.

G SM 2,6-dichloro-4-methylpyrimidine INT 2-chloro-4-methylpyrimidine SM->INT Reduction (e.g., Zn/I2) SP1 4-methylpyrimidine (Over-reduction) SM->SP1 Side Reaction PROD This compound INT->PROD Oxidation (e.g., KMnO4) SP2 4-methyl-2-oxo-pyrimidine (Hydrolysis) INT->SP2 Side Reaction SP3 Aldehyde/Alcohol Intermediate (Incomplete Oxidation) INT->SP3 Side Reaction SP4 Ring Cleavage Products (Over-oxidation) PROD->SP4 Side Reaction

Caption: Synthetic pathway and potential side products.

G start Experiment Start check_yield Is yield low? start->check_yield check_purity Is purity low? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature - Increase reagent concentration check_yield->incomplete_rxn Yes end Experiment Complete check_purity->end No analyze_impurities Analyze Impurities (LC-MS, NMR) check_purity->analyze_impurities Yes incomplete_rxn->start Re-run Experiment degradation Product Degradation: - Lower reaction temperature - Optimize workup pH purification Purification Issue: - Optimize chromatography - Recrystallize troubleshoot_side_reactions Address Specific Side Reactions: - Use milder reagents - Control stoichiometry - Ensure anhydrous conditions analyze_impurities->troubleshoot_side_reactions troubleshoot_side_reactions->start Re-run Experiment

Caption: Troubleshooting workflow for synthesis optimization.

References

optimization of reaction conditions for the synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and reliable synthetic route involves a two-step process. The first step is the synthesis of the intermediate, Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. This is typically achieved through the cyclocondensation of a β-ketoester with urea, followed by chlorination. The second step is the hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate?

A2: The critical parameters include the reaction temperature during both the cyclocondensation and chlorination steps, the stoichiometry of the reactants, and the purity of the starting materials. Precise control over these factors is essential to maximize yield and minimize the formation of byproducts.

Q3: Are there any significant safety precautions I should be aware of?

A3: Yes. Phosphorus oxychloride (POCl₃), often used in the chlorination step, is a highly corrosive and toxic reagent. It reacts violently with water. All manipulations involving POCl₃ should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be quenched carefully with ice-water in a controlled manner.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the synthesis of the ethyl ester and its subsequent hydrolysis. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials, intermediates, and products.

Troubleshooting Guides

Part 1: Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Issue 1: Low or no yield of the desired pyrimidine ring after cyclocondensation.

Possible Cause Suggested Solution
Incomplete reaction.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting materials are consumed.
Incorrect stoichiometry of reactants.Ensure the correct molar ratios of the β-ketoester and urea are used. An excess of one reactant may be necessary to drive the reaction to completion.
Low quality of starting materials.Use pure, dry starting materials. Moisture can inhibit the reaction.
Inefficient catalyst or reaction medium.Ensure the appropriate acid or base catalyst is used in the correct concentration. The choice of solvent is also critical for reaction efficiency.

Issue 2: Formation of multiple products during chlorination.

Possible Cause Suggested Solution
Over-chlorination.Control the reaction temperature carefully, as higher temperatures can lead to the formation of dichlorinated or other over-chlorinated byproducts. Use the correct stoichiometric amount of the chlorinating agent.
Side reactions with the solvent.Choose an inert solvent for the chlorination reaction.
Degradation of the product.Minimize the reaction time and work up the reaction mixture promptly upon completion.

Issue 3: Difficulty in purifying the ethyl ester.

Possible Cause Suggested Solution
Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to achieve full conversion. For purification, column chromatography on silica gel is often effective. A gradient elution with a solvent system like ethyl acetate and hexanes can be used to separate the desired product from impurities.
Oily product that is difficult to crystallize.Try different solvent systems for crystallization. If crystallization is unsuccessful, purification by column chromatography is the recommended alternative.
Part 2: Hydrolysis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Issue 1: Incomplete hydrolysis of the ethyl ester.

Possible Cause Suggested Solution
Insufficient reaction time or temperature.Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction by TLC.
Incorrect pH for hydrolysis.Ensure the appropriate concentration of acid or base is used to catalyze the hydrolysis.
Poor solubility of the starting material.Use a co-solvent (e.g., a water-miscible organic solvent like ethanol or THF) to improve the solubility of the ethyl ester in the reaction medium.

Issue 2: Low yield of the carboxylic acid due to side reactions.

| Possible Cause | Suggested Solution | | Nucleophilic substitution of the chloro group. | The 2-chloro group on the pyrimidine ring is susceptible to nucleophilic attack, especially under harsh basic conditions or at elevated temperatures.[1][2] Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time, or a weaker base). Acid-catalyzed hydrolysis might be a suitable alternative to avoid this side reaction. | | Decarboxylation of the final product. | Avoid excessively high temperatures during the reaction and work-up, as this can lead to the loss of the carboxylic acid group. |

Issue 3: Difficulty in isolating the final product.

| Possible Cause | Suggested Solution | | Product remains dissolved in the aqueous layer. | After hydrolysis, carefully acidify the reaction mixture to the isoelectric point of the carboxylic acid to precipitate the product. The pH for precipitation should be determined empirically for optimal recovery. | | Formation of salts. | Ensure complete neutralization and acidification during the work-up to convert the carboxylate salt to the free carboxylic acid. Washing the final product with cold water can help remove any inorganic salt impurities. |

Data Presentation

Table 1: Optimization of Chlorination Reaction Conditions for a Similar Substrate

EntryChlorinating AgentAdditiveSolventTemperature (°C)Time (h)Yield (%)
1POCl₃N,N-dimethylanilineNeatReflux252
2POCl₃NoneNeatReflux435
3SOCl₂DMF (cat.)Toluene80640
4POCl₃TriethylamineAcetonitrileReflux345

Note: This data is based on the synthesis of a structurally related compound, Ethyl 2-chloropyrimidine-5-carboxylate, and serves as a starting point for optimization.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (Intermediate)

This protocol is a representative procedure and may require optimization.

  • Cyclocondensation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-formyl-3-oxobutanoate (1 equivalent), urea (1.1 equivalents), and a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated HCl) or base (e.g., sodium ethoxide).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, can be used in the next step with or without further purification.

  • Chlorination:

    • Caution: This step must be performed in a fume hood.

    • To the crude ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, add phosphorus oxychloride (POCl₃, 3-5 equivalents) and a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours.[3] Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Protocol 2: Synthesis of this compound (Final Product)
  • Hydrolysis:

    • Dissolve Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add an aqueous solution of a base (e.g., 1M NaOH or LiOH, 1.5-2 equivalents).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • A precipitate of the carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate cluster_step2 Step 2: Hydrolysis start Ethyl 2-formyl-3-oxobutanoate + Urea condensation Cyclocondensation (Acid or Base catalyst, Reflux) start->condensation intermediate1 Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate condensation->intermediate1 chlorination Chlorination (POCl3, N,N-dimethylaniline, Reflux) intermediate1->chlorination intermediate2 Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate chlorination->intermediate2 hydrolysis Hydrolysis (NaOH or LiOH, EtOH/H2O) intermediate2->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product

Caption: Synthetic workflow for this compound.

troubleshooting_tree cluster_synthesis Synthesis of Ethyl Ester cluster_hydrolysis Hydrolysis to Carboxylic Acid start Low Yield or Impure Product q1 Low yield in cyclocondensation? start->q1 q2 Multiple products in chlorination? start->q2 q3 Incomplete hydrolysis? start->q3 q4 Side reaction (dechlorination)? start->q4 a1 Check stoichiometry, reaction time/temp, reagent purity. q1->a1 a2 Control temperature, check stoichiometry of POCl3. q2->a2 a3 Increase reaction time/temp, check pH. a4 Use milder conditions (lower temp, weaker base).

Caption: Troubleshooting decision tree for the synthesis.

References

how to prevent the decomposition of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Chloro-4-methylpyrimidine-5-carboxylic acid during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are decarboxylation and hydrolysis .

  • Decarboxylation: This involves the loss of the carboxylic acid group at the 5-position as carbon dioxide (CO₂), leading to the formation of 2-Chloro-4-methylpyrimidine. This process can be accelerated by heat.

  • Hydrolysis: The chloro group at the 2-position is susceptible to nucleophilic substitution by water, resulting in the formation of 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (a pyrimidone). This reaction is often catalyzed by acidic or basic conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a dry, cool, and dark place. It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and light.[1][2]

Q3: Can I dissolve the compound in water or aqueous buffers?

A3: While the compound may have some solubility in aqueous solutions, it is not recommended for long-term storage in this state due to the risk of hydrolysis. If aqueous solutions are necessary for your experiment, they should be prepared fresh and used immediately. For stock solutions, consider using anhydrous aprotic organic solvents like DMSO or DMF.

Q4: What are the visible signs of decomposition?

A4: Decomposition may not always be visually apparent. However, you might observe a change in color of the solid material (e.g., from white/off-white to yellow or brown) or a decrease in the pH of a solution over time, which could indicate the formation of acidic degradation products. The most reliable way to detect decomposition is through analytical techniques like HPLC.

Q5: Are there any chemical incompatibilities I should be aware of?

A5: Yes, avoid strong oxidizing agents, strong bases, and strong acids, as they can accelerate the degradation of the compound.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low assay or purity of starting material - Improper storage leading to gradual decomposition. - Exposure to moisture, light, or elevated temperatures during shipping or handling.- Always store the compound under the recommended conditions (cool, dry, dark, inert atmosphere). - Perform a purity check (e.g., by HPLC) upon receiving a new batch and before use in critical experiments.
Unexpected peaks in HPLC chromatogram - Formation of degradation products (decarboxylated or hydrolyzed species). - Reaction with impurities in the solvent or other reagents.- Identify the degradation products by techniques like LC-MS. - Use high-purity, anhydrous solvents for sample preparation and analysis. - Prepare solutions fresh before use.
Inconsistent experimental results - Degradation of the compound during the experiment. - Inconsistent purity of the starting material across different batches.- Monitor the stability of the compound under your specific experimental conditions (e.g., by taking aliquots at different time points and analyzing by HPLC). - Qualify each new batch of the compound before use.
pH of the reaction mixture changes over time - Hydrolysis of the 2-chloro group can release HCl, leading to a decrease in pH.- Use a buffered system if compatible with your reaction chemistry. - Perform the reaction under anhydrous conditions if possible.

Experimental Protocols

Protocol 1: Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the stability of this compound and its degradation products.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous acetonitrile or DMSO at a concentration of 1 mg/mL.

  • For the stability study, dilute the stock solution with the desired stress condition medium (e.g., acidic, basic, oxidative, or aqueous solution) to a final concentration of 0.1 mg/mL.

3. Forced Degradation Study:

  • Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60 °C.

  • Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Incubate the sample solution in 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store the solid compound at 80 °C.

  • Photostability: Expose the solid compound to UV light (e.g., 254 nm).

4. Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Inject the samples into the HPLC system and monitor the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: General Procedure for Minimizing Decomposition in Reactions
  • Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. Dry glassware thoroughly before use.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture ingress.

  • Control Temperature: Maintain the reaction temperature as low as reasonably possible to minimize thermal degradation.

  • pH Control: If the reaction is sensitive to pH, consider using a non-nucleophilic buffer.

  • Minimize Reaction Time: Plan experiments to minimize the time the compound is in solution or at elevated temperatures.

  • Work-up: During the work-up, use cold solutions and minimize the exposure time to acidic or basic aqueous phases.

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and based on the expected behavior of similar compounds. Actual degradation rates should be determined experimentally.

Condition Parameter Value Primary Degradation Product
Storage (Solid) Temperature2-8 °CStable
LightProtectedStable
HumidityAnhydrousStable
Solution (Aqueous, pH 7) Temperature25 °Ct½ ≈ 48 hours
Solution (0.1 M HCl) Temperature60 °Ct½ ≈ 8 hours
Solution (0.1 M NaOH) Temperature25 °Ct½ ≈ 2 hours
Thermal (Solid) Temperature80 °C~10% degradation after 24 hours

Visualizations

Decomposition Pathways

DecompositionPathways main 2-Chloro-4-methylpyrimidine- 5-carboxylic acid hydrolysis_product 4-methyl-2-oxo-1,2-dihydropyrimidine- 5-carboxylic acid main->hydrolysis_product  Hydrolysis (+H2O, -HCl) decarboxylation_product 2-Chloro-4-methylpyrimidine main->decarboxylation_product  Decarboxylation (-CO2)

Caption: Primary decomposition pathways of the target compound.

Experimental Workflow for Stability Testing

StabilityTestingWorkflow start Prepare Stock Solution (1 mg/mL in anhydrous solvent) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize & Dilute sample->neutralize hplc HPLC Analysis neutralize->hplc data Analyze Data (Peak Area vs. Time) hplc->data end Determine Degradation Rate & Identify Products data->end

Caption: Workflow for conducting a forced degradation study.

Logical Relationship for Prevention Strategy

PreventionStrategy cluster_factors Degradation Factors cluster_prevention Prevention Measures moisture Moisture storage Store Cool & Dry moisture->storage inert Inert Atmosphere moisture->inert heat Heat heat->storage light Light protect Protect from Light light->protect ph Extreme pH buffer Use Buffers ph->buffer

Caption: Key factors causing degradation and corresponding preventive measures.

References

troubleshooting guide for the synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid and its derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its derivatives?

A1: The most common strategy involves a multi-step synthesis. It begins with the formation of the 2-chloro-4-methylpyrimidine core, followed by the oxidation of the methyl group at the 4-position to a carboxylic acid. This acid can then be converted into various derivatives, such as esters and amides, through standard coupling reactions.

Q2: What are the key intermediates in this synthesis?

A2: The primary intermediates are 2-chloro-4-methylpyrimidine and the target molecule itself, this compound. The initial pyrimidine core can be synthesized from precursors like 2,6-dichloro-4-methylpyrimidine.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the synthesis.

Part 1: Synthesis of 2-Chloro-4-methylpyrimidine

Q1.1: My yield of 2-chloro-4-methylpyrimidine is consistently low. What are the possible reasons?

A1.1: Low yields in this step can often be attributed to incomplete reaction, side reactions, or issues during workup and purification. Here are some common causes and solutions:

  • Incomplete Reaction: Ensure your starting material, such as 2,6-dichloro-4-methylpyrimidine, is of high purity. The reaction time and temperature are also critical; monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Moisture: The presence of water can interfere with the reaction. Ensure all your glassware is oven-dried and use anhydrous solvents.

  • Purification Issues: This product can be volatile. During solvent removal under reduced pressure, be cautious not to lose your product. Proper column chromatography is crucial for isolating the pure compound.

Part 2: Oxidation of 2-Chloro-4-methylpyrimidine to this compound

Q2.1: The oxidation of the methyl group is not proceeding or is giving a complex mixture of products. What should I do?

A2.1: The oxidation of the methyl group on the pyrimidine ring can be challenging. Here are some troubleshooting tips:

  • Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is a commonly used reagent for this transformation. However, it is highly toxic and can lead to over-oxidation or side reactions if not used carefully. Alternative oxidizing agents like potassium permanganate (KMnO₄) under controlled conditions can be explored.[1][2][3]

  • Reaction Conditions: The reaction temperature is a critical parameter. Overheating can lead to decomposition and the formation of byproducts. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.

  • Side Reactions: A potential side reaction is the oxidation of the pyrimidine ring itself. Using a stoichiometric amount of the oxidizing agent is important to minimize this.

  • Work-up Procedure: The work-up for selenium dioxide reactions requires careful handling to remove selenium byproducts, which are often black precipitates. Filtration through celite can be effective.

Q2.2: How can I effectively purify the carboxylic acid product?

A2.2: Purification of pyrimidine carboxylic acids can be achieved through several methods:[4]

  • Acid-Base Extraction: The carboxylic acid can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: While sometimes challenging for carboxylic acids due to their polarity, silica gel chromatography with an appropriate solvent system (often containing a small amount of acetic or formic acid to suppress tailing) can be used.

Part 3: Derivatization of this compound

Q3.1: I am having trouble with the esterification of the carboxylic acid. What are the common pitfalls?

A3.1: Esterification of heteroaromatic carboxylic acids can sometimes be sluggish. Here are some tips:[5][6][7]

  • Fischer Esterification: For simple alcohols, Fischer esterification using an excess of the alcohol and a catalytic amount of strong acid (like sulfuric acid) is a common method. To drive the equilibrium towards the product, it's crucial to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[5][7]

  • Activation of the Carboxylic Acid: For more hindered alcohols or when milder conditions are required, activating the carboxylic acid is recommended. This can be done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.

  • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can also be used to facilitate the esterification under mild conditions.

Q3.2: My amide coupling reaction is giving low yields or failing. What can I do?

A3.2: Amide bond formation is a common step where issues can arise, especially with heteroaromatic carboxylic acids or sterically hindered amines.[8][9][10][11]

  • Choice of Coupling Reagent: A wide variety of coupling reagents are available. For challenging couplings, consider using more modern and efficient reagents like HATU, HBTU, or COMU.

  • Base: The choice and amount of base are critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction without interfering with the coupling.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The order of addition of reagents can also be important; it is often best to pre-activate the carboxylic acid with the coupling reagent before adding the amine.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent.[8]

  • Electron-Deficient Amines: Amines with electron-withdrawing groups are less nucleophilic and may require more forcing conditions or specialized coupling protocols.[8]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Chloro-4-methylpyrimidine

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-dichloro-4-methylpyrimidineZinc powder, IodineEthanol/Water704~50Fictionalized Data
2,4-dichloropyrimidineMeMgCl, Fe(acac)₃THF0850[12]

Table 2: Comparison of Oxidizing Agents for the Conversion of 2-Chloro-4-methylpyrimidine

Oxidizing AgentSolventTemperature (°C)Potential Issues
Selenium Dioxide (SeO₂)Dioxane/WaterRefluxToxic, potential for over-oxidation, selenium waste.
Potassium Permanganate (KMnO₄)Water/Pyridine80-100Can be aggressive, may require careful control of stoichiometry and pH.

Table 3: Common Coupling Reagents for Amide Formation

Coupling ReagentAdditiveBaseCommon SolventsKey Features
DCCHOBtDIPEADMF, DCMCost-effective, but can cause racemization and the DCU byproduct can be difficult to remove.
HATUNoneDIPEADMF, NMPHighly efficient, especially for hindered couplings, but more expensive.
EDCHOBtDIPEADMF, DCM, WaterWater-soluble carbodiimide, easy workup.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine
  • To a solution of 2,6-dichloro-4-methylpyrimidine (1.0 eq) in a mixture of ethanol and water (1:1), add zinc powder (2.0 eq) and a catalytic amount of iodine (0.01 eq).

  • Heat the reaction mixture to 70 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the excess zinc.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).

Protocol 2: Oxidation to this compound
  • In a round-bottom flask, dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in a mixture of dioxane and water.

  • Add selenium dioxide (1.1 eq) in one portion.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude carboxylic acid by acid-base extraction or recrystallization.

Protocol 3: Amide Coupling using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Pyrimidine Core Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Derivatization 2,6-dichloro-4-methylpyrimidine 2,6-dichloro-4-methylpyrimidine Synthesis_Step1 Reduction 2,6-dichloro-4-methylpyrimidine->Synthesis_Step1 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine Synthesis_Step1->2-Chloro-4-methylpyrimidine Oxidation_Step Oxidation (e.g., SeO2) 2-Chloro-4-methylpyrimidine->Oxidation_Step 2-Chloro-4-methylpyrimidine-5-carboxylic_acid 2-Chloro-4-methylpyrimidine-5-carboxylic_acid Oxidation_Step->2-Chloro-4-methylpyrimidine-5-carboxylic_acid Derivatization_Step Esterification or Amide Coupling 2-Chloro-4-methylpyrimidine-5-carboxylic_acid->Derivatization_Step Derivatives Ester/Amide Derivatives Derivatization_Step->Derivatives

Caption: Synthetic workflow for this compound derivatives.

Troubleshooting_Logic Start Low Yield or Reaction Failure Identify_Step Identify Problematic Step Start->Identify_Step Step1 Core Synthesis Identify_Step->Step1 Step 1 Step2 Oxidation Identify_Step->Step2 Step 2 Step3 Derivatization Identify_Step->Step3 Step 3 Troubleshoot_Step1 Check Reagent Purity Verify Reaction Conditions Optimize Workup Step1->Troubleshoot_Step1 Troubleshoot_Step2 Evaluate Oxidizing Agent Control Temperature Purification Strategy Step2->Troubleshoot_Step2 Troubleshoot_Step3 Select Appropriate Coupling Reagent Ensure Anhydrous Conditions Consider Steric/Electronic Effects Step3->Troubleshoot_Step3

Caption: Troubleshooting logic for the synthesis of target compounds.

References

Technical Support Center: Alternative Catalysts for Reactions Involving 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting and troubleshooting alternative catalysts for common cross-coupling and nucleophilic substitution reactions involving 2-Chloro-4-methylpyrimidine-5-carboxylic acid and its derivatives. The presence of both a chloro-substituent and a carboxylic acid group on the pyrimidine ring presents unique challenges that require careful consideration of catalyst systems and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges include:

  • Catalyst Inhibition: The pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.

  • Substrate Reactivity: While the chloro-substituent is on an electron-deficient ring, making it more reactive than a chloro-group on a simple benzene ring, it is still less reactive than corresponding bromo or iodo derivatives.

  • Carboxylic Acid Group Interference: The acidic proton of the carboxylic acid can interfere with basic catalysts and reagents. It may be necessary to protect the carboxylic acid as an ester or use a base that does not cause unwanted side reactions. Decarboxylation can also be a potential side reaction under harsh thermal conditions.

Q2: Are there viable palladium-free catalyst alternatives for Suzuki-Miyaura coupling of this substrate?

A2: Yes, nickel-based catalysts are a promising and more cost-effective alternative to palladium. Nickel catalysts, particularly with electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have shown efficacy in coupling aryl chlorides. These systems can often tolerate a wider range of functional groups.

Q3: For Buchwald-Hartwig amination, what are the key considerations when choosing between palladium, nickel, or copper-based catalysts?

A3:

  • Palladium: Palladium catalysts with specialized ligands (e.g., Buchwald or Hartwig ligands) are highly effective for C-N bond formation but can be expensive.

  • Nickel: Nickel catalysts are a good alternative for the amination of aryl chlorides and can be more economical. They often require specific ligand systems to achieve high efficiency.

  • Copper: Copper-catalyzed amination (Ullmann-type reactions) is a classic method that has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. Copper catalysis can be a good option, especially for amidation reactions.

Q4: Can Nucleophilic Aromatic Substitution (SNAr) be a viable alternative to metal-catalyzed amination for this substrate?

A4: Yes, SNAr can be a very effective and catalyst-free method for the amination of this compound. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and potentially the carboxylic acid group, facilitates nucleophilic attack by amines. The choice between SNAr and a metal-catalyzed reaction often depends on the nucleophilicity of the amine. Highly nucleophilic amines will likely favor SNAr, while less nucleophilic amines may require a metal catalyst.

Q5: Are there any emerging catalytic methods for forming new bonds with this pyrimidine derivative?

A5: Photoredox catalysis is an emerging area that enables C-C and C-N bond formation under mild conditions using visible light. These methods often proceed via radical intermediates and can offer unique reactivity and selectivity profiles compared to traditional cross-coupling reactions. For instance, photoredox-mediated C-H arylation has been demonstrated on related pyrimidine-5-carboxylate systems.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation by pyrimidine nitrogen.Use a higher catalyst loading (2-5 mol%). Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to shield the metal center.
Low reactivity of the chloride.Switch to a more active palladium precatalyst or consider a nickel-based catalyst system. Increase the reaction temperature.
Protodeboronation of the boronic acid.Use fresh, high-quality boronic acid. Use anhydrous solvents and a non-aqueous base if possible. Consider using a boronate ester (e.g., pinacol ester) which is more stable.[2]
Decarboxylation of Starting Material High reaction temperature.Monitor the reaction temperature carefully. If possible, screen for catalysts that operate at lower temperatures. Consider protecting the carboxylic acid as an ester.
Poor Yield with Ester Derivative Hydrolysis of the ester.Use a non-aqueous base like KF or CsF instead of hydroxide or carbonate bases.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Yield Inactive catalyst.Ensure an inert atmosphere is maintained. Use a palladium precatalyst for more reliable generation of the active Pd(0) species.
Unsuitable ligand.Screen different generations of Buchwald or Hartwig ligands. For electron-poor heteroaryl chlorides, bulky, electron-rich ligands are often required.
Inappropriate base.The choice of base is critical and often depends on the amine and substrate. Screen strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃.
Side Reactions (e.g., hydrodehalogenation) β-hydride elimination from the amido-palladium intermediate.Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand.
Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause Troubleshooting Steps
Slow or Incomplete Reaction Low nucleophilicity of the amine.Increase the reaction temperature. Use a more polar, aprotic solvent like DMSO or DMF. Consider adding a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.
Poor solubility of reagents.Choose a solvent in which all reactants are soluble at the reaction temperature.
Formation of Side Products Reaction with the carboxylic acid group.Protect the carboxylic acid as an ester prior to the SNAr reaction.

Alternative Catalyst Performance Data

The following tables summarize quantitative data for various catalytic systems in reactions involving chloropyrimidines and related substrates. Note that optimal conditions for this compound may require further optimization.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Chloropyrimidines

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O1002471[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001892N/A
NiCl₂(dme)bathophenanthrolineMnDMF602485N/A

Data for illustrative purposes, based on reactions with similar chloropyrimidine substrates. Actual yields will vary based on the specific boronic acid and reaction conditions.

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Heteroaryl Chlorides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene1101688[1]
NiCl₂(DME)IPr·HClNaOtBu2-MeTHF80394[4]
Cu₂OBTMOK₃PO₄t-BuOH1302487[5]

Data for illustrative purposes, based on reactions with similar heteroaryl chlorides. Actual yields will vary based on the specific amine and reaction conditions.

Experimental Protocols

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general starting point and will require optimization for this compound (or its ester).

Materials:

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(dme) (5 mol%)

  • Ligand (e.g., dppf) (10 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)

Procedure:

  • In a glovebox, add the aryl chloride, arylboronic acid, NiCl₂(dme), ligand, and base to an oven-dried reaction vessel equipped with a stir bar.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for SNAr Amination

This protocol is a general starting point for the reaction of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Solvent (e.g., EtOH, DMSO, or DMF)

  • Optional: Base (e.g., Et₃N or K₂CO₃) (1.5 equiv)

Procedure:

  • To a reaction vessel, add this compound and the solvent.

  • Add the amine. If the amine is a salt, add a base to liberate the free amine.

  • Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • If the product precipitates, it can be isolated by filtration. Otherwise, perform an appropriate aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow start Reaction Setup (Inert Atmosphere) reagents Add Substrate, Catalyst, Ligand, Base start->reagents 1. solvent Add Degassed Solvent reagents->solvent 2. reaction Heat & Stir (Monitor Progress) solvent->reaction 3. workup Aqueous Workup & Extraction reaction->workup 4. purification Column Chromatography or Recrystallization workup->purification 5. product Isolated Product purification->product 6.

A general experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low Yield in Cross-Coupling? check_catalyst Is the catalyst system optimal? start->check_catalyst Yes check_reagents Are the reagents of high quality? start->check_reagents No check_conditions Are the reaction conditions appropriate? check_catalyst->check_conditions sub_catalyst Screen alternative catalysts (e.g., Ni-based) check_catalyst->sub_catalyst Consider sub_ligand Screen different ligands (e.g., bulky phosphines, NHCs) check_catalyst->sub_ligand Consider sub_temp Optimize temperature check_conditions->sub_temp Consider sub_base Screen different bases check_conditions->sub_base Consider sub_purify Purify starting materials check_reagents->sub_purify Action sub_degas Ensure rigorous degassing of solvents check_reagents->sub_degas Action

A decision tree for troubleshooting low-yield cross-coupling reactions.

catalyst_selection reaction_type Desired Reaction suzuki Suzuki Coupling (C-C) reaction_type->suzuki buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald snar SNAr (C-N) reaction_type->snar pd_suzuki Palladium (Bulky Ligands) suzuki->pd_suzuki Standard ni_suzuki Nickel (Cost-effective) suzuki->ni_suzuki Alternative pd_buchwald Palladium (Specialized Ligands) buchwald->pd_buchwald High Efficiency ni_buchwald Nickel buchwald->ni_buchwald Alternative cu_buchwald Copper (Milder Ullmann) buchwald->cu_buchwald Alternative amine_nucleophilicity Amine Nucleophilicity snar->amine_nucleophilicity high_nuc High amine_nucleophilicity->high_nuc Favors SNAr low_nuc Low amine_nucleophilicity->low_nuc May require metal catalysis

Catalyst selection guide based on reaction type.

References

challenges in the scale-up of 2-Chloro-4-methylpyrimidine-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid.

Synthesis Overview

The synthesis of this compound is a multi-step process that typically involves the formation of a pyrimidine ring, followed by chlorination and oxidation. A common route begins with the synthesis of 2-hydroxy-4-methylpyrimidine, which is then chlorinated to yield 2-chloro-4-methylpyrimidine. The final step is the selective oxidation of the methyl group to a carboxylic acid. Each of these stages presents unique challenges, particularly during scale-up.

Synthesis_Pathway A Starting Materials (e.g., Ethyl Acetoacetate, Urea) B 2-Hydroxy-4-methylpyrimidine A->B Cyclization C 2-Chloro-4-methylpyrimidine B->C Chlorination (e.g., POCl3) D This compound C->D Oxidation (e.g., KMnO4, SeO2)

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns during scale-up are the management of exothermic reactions, particularly during chlorination with reagents like phosphorus oxychloride (POCl₃), and the handling of potentially hazardous reagents and intermediates.[1][2] Thermal runaway can occur if the heat generated from the reaction exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[1] It is crucial to have a thorough understanding of the reaction thermodynamics and to implement robust temperature control measures.

Q2: What are the common impurities encountered in the final product?

A2: Common impurities can include unreacted starting materials (2-chloro-4-methylpyrimidine), over-oxidized byproducts, and regioisomers formed during the synthesis. The purity of the starting materials is critical, as impurities can be carried through the synthesis and complicate purification of the final product. Inadequate temperature control during oxidation can also lead to the formation of degradation products.

Q3: How can I improve the yield of the oxidation step?

A3: Optimizing the oxidation step is key to a high overall yield. Factors to consider include the choice of oxidizing agent, reaction temperature, reaction time, and the solvent system. Strong oxidizing agents like potassium permanganate (KMnO₄) can be effective, but conditions must be carefully controlled to prevent over-oxidation or degradation of the pyrimidine ring.[3] The use of a phase-transfer catalyst can sometimes improve yields in biphasic reaction mixtures.

Q4: What are the recommended purification methods for the final product at a larger scale?

A4: At a larger scale, purification strategies often shift from chromatography to crystallization or precipitation. Adjusting the pH of the aqueous solution containing the carboxylate salt to precipitate the carboxylic acid is a common and effective method.[4] The choice of solvent for crystallization is critical to ensure high purity and yield. Washing the isolated solid with appropriate solvents can remove residual impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Chlorination of 2-Hydroxy-4-methylpyrimidine
Potential Cause Troubleshooting & Optimization
Incomplete reaction - Ensure anhydrous conditions as moisture can decompose the chlorinating agent (e.g., POCl₃).- Increase reaction temperature or time, monitoring by TLC or HPLC for reaction completion.- Use a slight excess of the chlorinating agent.
Degradation of product - Avoid excessively high temperatures or prolonged reaction times, which can lead to charring and byproduct formation.- Consider using a solvent to moderate the reaction temperature.
Inefficient work-up - Quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice water.[5]- Ensure complete extraction of the product from the aqueous layer.
Problem 2: Poor Selectivity and Over-oxidation in the Methyl Group Oxidation
Potential Cause Troubleshooting & Optimization
Oxidizing agent is too strong or used in excess - Titrate the amount of oxidizing agent carefully. A slight excess is often needed, but a large excess will promote side reactions.- Consider using a milder oxidizing agent, such as selenium dioxide (SeO₂), although this may require longer reaction times.[4]
Reaction temperature is too high - Maintain a controlled temperature throughout the addition of the oxidizing agent and the subsequent reaction period. Exothermic reactions can lead to temperature spikes if not properly managed.
Incorrect pH - The pH of the reaction mixture can significantly influence the reactivity of the oxidizing agent and the stability of the product. Optimize the pH for the specific oxidizing agent being used.
Problem 3: Difficulty in Isolating the Final Product
Potential Cause Troubleshooting & Optimization
Product is too soluble in the reaction mixture - After acidification, if the product does not precipitate, try concentrating the solution or adding a co-solvent in which the product is less soluble.- Salting out the product by adding a saturated salt solution can also aid precipitation.
Formation of an oil instead of a solid - Oiling out can occur if the product precipitates at a temperature above its melting point or if impurities are present. Try cooling the solution further or adding seed crystals to induce crystallization.- Purifying the crude product to remove impurities before crystallization can also help.
Product is contaminated with inorganic salts - Ensure the precipitated product is thoroughly washed with deionized water to remove any inorganic salts from the work-up.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can affect yield and purity. Note: This data is representative and may not directly correspond to all specific experimental setups.

Table 1: Effect of Oxidizing Agent on the Final Step

Oxidizing AgentTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
KMnO₄70-804-665-7595-98
SeO₂90-10012-1855-65>98
K₂Cr₂O₇/H₂SO₄60-706-860-7096-97

Table 2: Influence of Chlorination Conditions on Intermediate Yield

Chlorinating AgentTemperature (°C)Reaction Time (h)Typical Yield (%)
POCl₃ (neat)100-1103-580-90
POCl₃ in Toluene100-1106-875-85
SOCl₂70-804-670-80

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine

This protocol describes the chlorination of 2-hydroxy-4-methylpyrimidine using phosphorus oxychloride.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Reagent Addition: To the flask, add 2-hydroxy-4-methylpyrimidine. Slowly add phosphorus oxychloride (POCl₃, ~3-5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-4-methylpyrimidine. The crude product can be further purified by distillation or recrystallization.

Protocol 2: Oxidation to this compound

This protocol outlines the oxidation of 2-chloro-4-methylpyrimidine using potassium permanganate.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-chloro-4-methylpyrimidine in a suitable solvent (e.g., water or a mixture of t-butanol and water).

  • Reagent Addition: Prepare a solution of potassium permanganate (KMnO₄, ~2-3 equivalents) in water. Slowly add the KMnO₄ solution to the reaction mixture while maintaining the temperature between 70-80 °C.

  • Reaction: After the addition is complete, continue stirring at the same temperature for 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Combine the filtrate and washings. Acidify the solution to a pH of 2-3 with concentrated hydrochloric acid.

  • Purification: The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Troubleshooting_Chlorination Start Low Yield in Chlorination Incomplete Incomplete Reaction? Start->Incomplete Degradation Product Degradation? Start->Degradation Workup Inefficient Work-up? Start->Workup Sol1 Check for anhydrous conditions. Increase reaction time/temperature. Use slight excess of POCl3. Incomplete->Sol1 Yes Sol2 Avoid excessive heat. Use a high-boiling solvent. Degradation->Sol2 Yes Sol3 Careful quenching on ice. Optimize extraction procedure. Workup->Sol3 Yes

Caption: Troubleshooting workflow for low yield in the chlorination step.

Troubleshooting_Oxidation Start Poor Selectivity in Oxidation OverOx Over-oxidation? Start->OverOx Temp High Temperature? Start->Temp pH Incorrect pH? Start->pH Sol1 Titrate oxidizing agent carefully. Consider a milder oxidant. OverOx->Sol1 Yes Sol2 Maintain strict temperature control. Ensure efficient cooling. Temp->Sol2 Yes Sol3 Optimize pH for the chosen oxidant. pH->Sol3 Yes

Caption: Troubleshooting workflow for poor selectivity in the oxidation step.

References

removal of starting material from 2-Chloro-4-methylpyrimidine-5-carboxylic acid product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylpyrimidine-5-carboxylic acid. The primary focus is on the removal of the common starting material impurity, 2-Chloro-4-methylpyrimidine, from the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material impurity in the synthesis of this compound?

The most common starting material impurity is unreacted 2-Chloro-4-methylpyrimidine. This is because the synthesis of the carboxylic acid is typically achieved through the oxidation of the methyl group of 2-Chloro-4-methylpyrimidine. Incomplete oxidation can lead to the presence of the starting material in the final product.

Q2: Why is it important to remove the starting material from my final product?

The presence of unreacted starting material can affect the accuracy of analytical data, interfere with subsequent reaction steps, and impact the purity and safety profile of the final compound, which is particularly critical in drug development.

Q3: What are the recommended methods for purifying this compound?

The primary recommended purification methods are acid-base extraction and recrystallization. These methods leverage the difference in acidity between the carboxylic acid product and the starting material.

Q4: How can I detect the presence of 2-Chloro-4-methylpyrimidine in my final product?

The presence of the starting material can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Starting material is still present after initial purification.

Possible Cause: Inefficient separation during the workup.

Troubleshooting Steps:

  • Optimize Acid-Base Extraction:

    • Ensure complete deprotonation of the carboxylic acid by using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to bring the pH of the aqueous solution well above the pKa of the carboxylic acid.

    • Perform multiple extractions with an organic solvent to ensure all of the neutral starting material is removed from the aqueous layer containing the carboxylate salt.

    • When re-acidifying the aqueous layer to precipitate the carboxylic acid, ensure the pH is lowered sufficiently (e.g., below pH 2) to fully protonate the product.

  • Improve Recrystallization:

    • Select an appropriate solvent system. While methanol can be effective, consider trying other polar solvents or a co-solvent system (e.g., ethanol/water, acetone/water) to improve the differential solubility of the product and the impurity.

    • Ensure the crude product is fully dissolved in the minimum amount of hot solvent.

    • Allow for slow cooling to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Issue 2: Low yield after purification.

Possible Cause 1: Incomplete precipitation of the product during acid-base extraction.

Troubleshooting Steps:

  • After acidification of the aqueous layer, cool the solution in an ice bath to maximize the precipitation of the carboxylic acid.

  • If the product does not readily precipitate, it may be necessary to extract the acidified aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover the dissolved product.

Possible Cause 2: Product loss during recrystallization.

Troubleshooting Steps:

  • Avoid using an excessive amount of solvent for recrystallization. Use just enough hot solvent to fully dissolve the crude product.

  • After crystallization, wash the collected crystals with a minimal amount of cold recrystallization solvent to remove surface impurities without significantly dissolving the product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the separation of the acidic product from the neutral/weakly basic starting material.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium bicarbonate or sodium hydroxide. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer, while the unreacted 2-Chloro-4-methylpyrimidine will remain in the organic layer.

  • Extraction: Drain the aqueous layer into a clean flask. Wash the organic layer with the aqueous base solution two more times to ensure complete extraction of the acidic product. Combine all aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid until the pH is below 2. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol is a good starting point. Other potential solvents include ethanol, isopropanol, or mixtures with water.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Analytical Method for Purity Assessment by ¹H NMR
  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Analysis:

    • This compound (Product): Look for the characteristic signals. In DMSO-d₆, the pyrimidine proton signal is expected to be a singlet at approximately 9.0 ppm, and the methyl signal will be a singlet at around 2.8 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

    • 2-Chloro-4-methylpyrimidine (Starting Material): Look for its distinct signals. In DMSO-d₆, the pyrimidine protons appear as doublets at approximately 8.59 ppm and 7.44 ppm, and the methyl group appears as a singlet at around 3.29 ppm.[1]

    • Quantification: The percentage of the starting material impurity can be estimated by integrating the well-resolved signals of both the product and the starting material and comparing their relative integrals.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (DMSO-d₆, ppm)
This compoundC₆H₅ClN₂O₂172.57~9.0 (s, 1H, pyrimidine-H), ~2.8 (s, 3H, CH₃), >10 (br s, 1H, COOH)
2-Chloro-4-methylpyrimidineC₅H₅ClN₂128.568.59 (d, 1H, pyrimidine-H), 7.44 (d, 1H, pyrimidine-H), 3.29 (s, 3H, CH₃)[1]

Visualizations

PurificationWorkflow Crude Crude Product (with Starting Material) Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Acid-Base Extraction (add aq. base) Dissolve->Extraction OrganicLayer Organic Layer (Starting Material) Extraction->OrganicLayer AqueousLayer Aqueous Layer (Product Salt) Extraction->AqueousLayer Acidify Acidify Aqueous Layer AqueousLayer->Acidify Precipitate Precipitated Product Acidify->Precipitate FilterDry Filter and Dry Precipitate->FilterDry PureProduct Pure Product FilterDry->PureProduct AnalyticalWorkflow Sample Purified Product Sample PrepareNMR Prepare NMR Sample (dissolve in deuterated solvent) Sample->PrepareNMR AcquireSpectrum Acquire ¹H NMR Spectrum PrepareNMR->AcquireSpectrum AnalyzeSpectrum Analyze Spectrum AcquireSpectrum->AnalyzeSpectrum IdentifySignals Identify Product and Starting Material Signals AnalyzeSpectrum->IdentifySignals IntegrateSignals Integrate Signals AnalyzeSpectrum->IntegrateSignals CalculatePurity Calculate Purity IntegrateSignals->CalculatePurity Result Purity Assessment CalculatePurity->Result

References

stability of 2-Chloro-4-methylpyrimidine-5-carboxylic acid in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

General Stability Profile of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

This compound is expected to be susceptible to hydrolysis in both acidic and basic aqueous media. The 2-chloro substituent on the pyrimidine ring is generally the most reactive site for nucleophilic substitution. Therefore, the primary degradation pathway is anticipated to be the hydrolysis of the chloro group to a hydroxyl group, forming 2-hydroxy-4-methylpyrimidine-5-carboxylic acid. The rate of this hydrolysis is expected to be dependent on pH and temperature.

In Acidic Media: Acid catalysis can facilitate the hydrolysis of the 2-chloro group. The stability of the compound is expected to decrease with lower pH and higher temperatures.

In Basic Media: Under basic conditions, the chloro group can be displaced by a hydroxide ion. Similar to acidic conditions, the rate of degradation is likely to increase with higher pH and temperature.

Troubleshooting Guide and FAQs

This section addresses potential issues researchers might encounter during the stability assessment of this compound.

Q1: I am seeing rapid degradation of the compound even at neutral pH. What could be the cause?

A1: While the primary degradation is expected under acidic or basic conditions, some chloropyrimidines can be sensitive to hydrolysis even at neutral pH, especially at elevated temperatures. Ensure your storage conditions for the stock solution are appropriate (e.g., -20°C or 4°C in a dry environment) to minimize degradation before starting the experiment.[1] Also, verify the pH of your "neutral" solution, as dissolved CO₂ can make it slightly acidic.

Q2: My HPLC analysis shows multiple degradation peaks, not just the expected 2-hydroxy product. What are these?

A2: While hydrolysis of the 2-chloro group is the most probable degradation pathway, other reactions can occur under forced degradation conditions. These could include decarboxylation of the carboxylic acid group, particularly at high temperatures, or other rearrangements of the pyrimidine ring. To identify these unknown impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be necessary to determine their molecular weights and fragmentation patterns.

Q3: The peak for my parent compound is tailing in the HPLC chromatogram. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors. First, ensure the pH of your mobile phase is appropriate for the acidic nature of your compound (due to the carboxylic acid group). A mobile phase with a pH of around 3.0, using a buffer like phosphate buffer, is a good starting point.[2] If tailing persists, consider using a different column or adjusting the mobile phase composition (e.g., the ratio of acetonitrile to buffer).

Q4: I am not seeing any degradation even under harsh acidic or basic conditions. Is this expected?

A4: While unlikely for a 2-chloropyrimidine, the stability can be influenced by the other substituents on the ring. If you observe no degradation, you may need to employ more stringent conditions as outlined in forced degradation studies.[1][3][4] This could involve increasing the temperature, extending the exposure time, or using higher concentrations of acid or base. However, be cautious as overly harsh conditions can lead to non-relevant degradation pathways.

Q5: How do I confirm the identity of the main degradation product as 2-hydroxy-4-methylpyrimidine-5-carboxylic acid?

A5: The most definitive way is to synthesize or purchase a reference standard of 2-hydroxy-4-methylpyrimidine-5-carboxylic acid and compare its retention time and UV spectrum with your observed degradation product in the HPLC analysis. Alternatively, you can collect the fraction corresponding to the degradation peak from the HPLC and analyze it using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure.

Proposed Degradation Pathway

The anticipated primary degradation pathway for this compound in aqueous media is the hydrolysis of the 2-chloro group to a 2-hydroxy group.

G 2-Chloro-4-methylpyrimidine-5-carboxylic_acid 2-Chloro-4-methylpyrimidine- 5-carboxylic acid 2-Hydroxy-4-methylpyrimidine-5-carboxylic_acid 2-Hydroxy-4-methylpyrimidine- 5-carboxylic acid 2-Chloro-4-methylpyrimidine-5-carboxylic_acid->2-Hydroxy-4-methylpyrimidine-5-carboxylic_acid  Hydrolysis (H₂O, H⁺ or OH⁻)

Proposed hydrolysis pathway.

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to determine the stability of this compound in acidic and basic media.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

2. Preparation of Stock and Sample Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation Sample: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

  • Basic Degradation Sample: In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

  • Control Sample: Prepare a similar dilution of the stock solution in the sample diluent (e.g., mobile phase) to serve as a time-zero and undegraded reference.

3. Incubation:

  • Incubate the acidic and basic sample solutions, along with a control sample protected from light, at a controlled temperature (e.g., 60°C).[1]

  • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the acidic and basic aliquots to stop further degradation before HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of the compound (e.g., 254 nm).[2]

  • Injection Volume: 10 µL

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the control and degraded samples.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point by comparing the peak area of the analyte in the degraded samples to the peak area in the control sample at time zero.

  • Identify and quantify any major degradation products.

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acidic_Sample Prepare Acidic Sample (0.1 M HCl) Stock_Solution->Acidic_Sample Basic_Sample Prepare Basic Sample (0.1 M NaOH) Stock_Solution->Basic_Sample Control_Sample Prepare Control Sample Stock_Solution->Control_Sample Incubate Incubate at 60°C Acidic_Sample->Incubate Basic_Sample->Incubate Control_Sample->Incubate Sample_Aliquots Sample at T = 0, 2, 4, 8, 12, 24h Incubate->Sample_Aliquots Neutralize Neutralize Aliquots Sample_Aliquots->Neutralize HPLC_Analysis HPLC Analysis Neutralize->HPLC_Analysis Data_Processing Data Processing & Reporting HPLC_Analysis->Data_Processing

Workflow for stability assessment.

Data Presentation

The following table can be used to summarize the quantitative data obtained from the stability study.

Time (hours)% Remaining (Acidic, 60°C)% Degradant 1 (Acidic, 60°C)% Remaining (Basic, 60°C)% Degradant 1 (Basic, 60°C)
010001000
2
4
8
12
24

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Chloro-4-methylpyrimidine-5-carboxylic acid and related pyrimidine derivatives. Understanding the NMR profile of this compound is crucial for researchers in drug discovery and medicinal chemistry, as the pyrimidine scaffold is a key component in numerous therapeutic agents. This document offers a comparison with a structurally related analogue, ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, to highlight the influence of the carboxylic acid and ester functionalities on the NMR spectra. A simpler analogue, 2-chloro-4-methylpyrimidine, is also included to provide a baseline understanding of the core pyrimidine ring system.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundH6 (s)CH₃ (s)OCH₂CH₃ (q)OCH₂CH₃ (t)COOH (s, br)
This compound9.152.80--13.50
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate8.902.754.401.40-
2-Chloro-4-methylpyrimidine¹8.59 (d, J=4.9 Hz), 7.44 (d, J=4.9 Hz)3.29---

¹Experimental data obtained from a publicly available spectrum.

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundC2 (s)C4 (s)C5 (s)C6 (s)CH₃ (q)COOH/COOR (s)OCH₂ (t)OCH₂CH₃ (q)
This compound160.0170.0120.0158.024.0165.0--
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate159.5169.5118.0157.523.5164.062.014.0
2-Chloro-4-methylpyrimidine--------

Note: The data for this compound and Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate are based on spectral prediction and should be confirmed with experimental data.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired chemical shift window.

  • Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of cotton or glass wool into a clean, dry NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR experiments are typically performed on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • A standard single-pulse experiment is usually sufficient.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For quantitative analysis, a longer relaxation delay (5 times the longest T1) and a 90-degree pulse angle are recommended.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • A larger number of scans (from hundreds to thousands) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the structural comparison of the analyzed compounds.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Chemical Shift Referencing proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structure Elucidation/Verification proc3->proc4

Caption: General workflow for NMR analysis.

Structural_Comparison A This compound H6: ~9.15 ppm CH₃: ~2.80 ppm COOH: ~13.50 ppm B Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate H6: ~8.90 ppm CH₃: ~2.75 ppm OCH₂CH₃: ~4.40, 1.40 ppm A->B Esterification (Appearance of ethyl signals) C 2-Chloro-4-methylpyrimidine H5/H6: 7.44/8.59 ppm CH₃: 3.29 ppm C->A Addition of COOH at C5 (Significant downfield shift of H6)

Caption: Structural relationship and key ¹H NMR differences.

A Comparative Guide to the Analytical Characterization of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the characterization of 2-Chloro-4-methylpyrimidine-5-carboxylic acid. A primary focus is placed on its theoretical mass spectrometry fragmentation pattern, with Nuclear Magnetic Resonance (NMR) spectroscopy presented as a key alternative for structural elucidation.

Mass Spectrometry (MS) Analysis

Theoretical Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound (molecular weight: 172.57 g/mol ) is expected to show a molecular ion peak ([M]⁺˙) at m/z 172, with a characteristic M+2 peak at m/z 174 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.[5][6] The fragmentation is likely to proceed through several key pathways initiated by the loss of functional groups, followed by the cleavage of the pyrimidine ring.[1][7]

Aromatic carboxylic acids are known to produce significant fragment ions through the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[2][3][8] The pyrimidine ring itself is relatively stable but will fragment under high energy conditions, often after the loss of its substituents.[7][9]

The proposed fragmentation pathway is as follows:

  • Loss of a hydroxyl radical (-OH): The molecular ion can lose a hydroxyl radical from the carboxylic acid group to form a prominent acylium ion.

  • Loss of a carboxyl group (-COOH): The molecular ion can also undergo cleavage of the bond connecting the carboxylic acid group to the pyrimidine ring.

  • Loss of a chlorine atom (-Cl): Cleavage of the carbon-chlorine bond can occur.

  • Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring can lead to smaller charged species.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound.

G M [C₆H₅ClN₂O₂]⁺˙ m/z = 172/174 F1 [M - OH]⁺ m/z = 155/157 M->F1 -OH F2 [M - COOH]⁺ m/z = 127/129 M->F2 -COOH F3 [M - Cl]⁺ m/z = 137 M->F3 -Cl F1_CO [F1 - CO]⁺ m/z = 127/129 F1->F1_CO -CO F2_HCN [F2 - HCN]⁺ m/z = 100/102 F2->F2_HCN -HCN F3_CO [F3 - CO]⁺ m/z = 109 F3->F3_CO -CO

Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.
Summary of Expected Mass Fragments

The following table summarizes the key fragments expected in the mass spectrum of this compound.

m/z (mass-to-charge ratio)Proposed Fragment IonNeutral Loss
172/174[C₆H₅ClN₂O₂]⁺˙ (Molecular Ion)-
155/157[C₆H₄ClN₂O]⁺OH
127/129[C₅H₄ClN₂]⁺COOH or (OH + CO)
137[C₆H₅N₂O₂]⁺Cl
109[C₅H₅N₂O]⁺Cl + CO
100/102[C₄H₃ClN]⁺COOH + HCN
Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of this compound using Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation:

  • A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of about 100 µg/mL.

  • Ensure the sample is fully dissolved.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and expected fragments.

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) inlet can be used. If using a GC inlet, an appropriate temperature program should be developed to ensure elution of the compound.

Data Acquisition:

  • Acquire a background spectrum of the solvent blank.

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum of the sample.

  • Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the compound.

Alternative and Complementary Analytical Methods

While mass spectrometry provides molecular weight and fragmentation data, other techniques are essential for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[10]

  • ¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the pyrimidine ring proton, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts of pyrimidine protons are typically found in the downfield region due to the electronegativity of the nitrogen atoms.[11][12]

  • ¹³C NMR: This technique provides information about the carbon skeleton. Distinct signals would be observed for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range), the carbons of the pyrimidine ring, and the methyl group carbon.[13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used for the separation, identification, and quantification of components in a mixture. An HPLC method could be developed to determine the purity of this compound.[15][16][17] A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid) and UV detection would likely be effective.[15][16]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[18] Pyrimidine and its derivatives typically exhibit strong UV absorbance due to their aromatic nature.[19][20] The wavelength of maximum absorbance (λmax) could be determined and used for quantification purposes in conjunction with HPLC.

Comparative Guide: MS vs. NMR

The following table provides a direct comparison of mass spectrometry and NMR spectroscopy for the analysis of this compound.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.Detailed information about the molecular structure, including the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).
Sample Requirement Small amounts of sample are required (micrograms to nanograms).Larger amounts of sample are needed (milligrams).
Analysis Time Relatively fast (minutes per sample).Can be time-consuming, especially for 2D experiments (minutes to hours).
Destructive/Non-destructive Destructive (sample is consumed).Non-destructive (sample can be recovered).
Key Application for this Compound Confirmation of molecular weight and elucidation of fragmentation pathways to support structural assignment.Primary technique for unambiguous structure determination and confirmation.

Conclusion

For the comprehensive characterization of this compound, a multi-technique approach is recommended. Mass spectrometry is invaluable for determining the molecular weight and providing fragmentation data that aids in structural elucidation. However, due to the lack of public experimental data, the fragmentation pattern presented here is theoretical. For unambiguous structure confirmation, NMR spectroscopy is the gold standard, providing detailed insights into the molecular framework. Techniques such as HPLC and UV-Vis spectroscopy are also important for assessing purity and for quantification.

References

A Comparative Guide to the FTIR Spectroscopy of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected vibrational frequencies by comparing them with structurally similar compounds. It also includes a detailed experimental protocol for sample analysis and a logical workflow for FTIR spectroscopy.

Predicted FTIR Spectral Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Comparative Wavenumber (cm⁻¹) and Compound Citation
Carboxylic AcidO-H stretch3300 - 2500 (broad)3300 - 2500 (Butanoic acid)[1]
Aromatic RingC-H stretch~3100 - 3000Similar ranges in various aromatic compounds.
Methyl GroupC-H stretch (asymmetric)~2960Not specified
Methyl GroupC-H stretch (symmetric)~2870Not specified
Carboxylic AcidC=O stretch1760 - 17101710 - 1760 (Butanoic acid)[1]
Pyrimidine RingC=N and C=C stretching1600 - 1450Similar ranges observed in pyrimidine derivatives.[2][2]
Carboxylic AcidC-O stretch / O-H bend1440 - 1395 and 1300 - 1200Not specified
Pyrimidine RingRing vibrationsVariousNot specified
C-Cl StretchC-Cl stretch800 - 600Not specified

Note: The exact positions of the peaks can be influenced by the physical state of the sample, intermolecular interactions, and the presence of impurities.

Comparison with Alternative Compounds

To provide a clearer context for the predicted spectral data, the table below compares the key functional group vibrations of the target molecule with those of other relevant compounds.

Compound O-H Stretch (Carboxylic Acid) C=O Stretch (Carboxylic Acid) C=N / C=C Stretch (Ring) C-Cl Stretch Citation
This compound (Predicted) 3300 - 2500 cm⁻¹ (broad)1760 - 1710 cm⁻¹1600 - 1450 cm⁻¹800 - 600 cm⁻¹
Butanoic Acid3300 - 2500 cm⁻¹ (broad)1710 cm⁻¹N/AN/A[1]
2-Chloro-6-methylpyridine-4-carboxylic acidData not availableData not availableData not availableData not available[3]
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acidData not availableData not availableData not availableData not available[4]

The broad O-H stretch and the strong C=O stretch are highly characteristic of the carboxylic acid group and are expected to be prominent features in the spectrum of this compound.[1] The vibrations of the pyrimidine ring and the C-Cl bond will appear in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: FTIR Analysis of a Solid Sample

This section details the methodology for obtaining an FTIR spectrum of a solid sample such as this compound using the KBr pellet technique.[5][6]

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment must be collected.[7] This measures the absorbance from ambient water vapor and carbon dioxide, which will be subtracted from the sample spectrum.[7]

  • Sample Preparation:

    • Gently grind 1-2 mg of the solid sample in an agate mortar and pestle to a fine powder.[5]

    • Add approximately 100-200 mg of dry KBr powder to the mortar. KBr is used as it is transparent in the mid-IR region.[5]

    • Thoroughly mix the sample and KBr by grinding them together for a few minutes to ensure a homogeneous mixture.[5]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure to form a transparent or semi-transparent pellet.[5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum of the sample. The instrument's software will automatically subtract the background spectrum from the sample spectrum.[7]

  • Data Processing: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), can then be analyzed to identify the characteristic vibrational modes.[7]

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

ATR is a popular alternative that requires minimal sample preparation.[6][8]

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid powder directly onto the crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[5][8]

  • Acquire the spectrum.

Visualizing the FTIR Workflow

The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample preparation to the final interpretation of the spectral data.[7][9]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample (this compound) Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Acquire 2. Acquire Sample Spectrum Press->Acquire Background 1. Run Background Scan (Empty Instrument) Process Background Subtraction & Fourier Transform Acquire->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Report Final Report Interpret->Report

Caption: Workflow for FTIR analysis of a solid sample.

References

Reactivity Face-Off: 2-Chloro-4-methylpyrimidine-5-carboxylic Acid vs. Its Esters in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery. Among the versatile precursors, 2-chloro-4-methylpyrimidine-5-carboxylic acid and its corresponding esters serve as critical building blocks. Understanding their comparative reactivity in nucleophilic aromatic substitution (SNAr) reactions is paramount for designing efficient synthetic routes and predicting reaction outcomes. This guide provides an objective comparison, supported by mechanistic principles and analogous experimental findings, to aid researchers in navigating the nuanced reactivity of these valuable compounds.

Executive Summary

A comprehensive analysis of the electronic properties of this compound and its esters suggests a significant difference in their reactivity towards nucleophiles at the C2 position. The key determinant of this reactivity is the electronic nature of the C5 substituent. Under neutral or acidic conditions, both the carboxylic acid and the ester group are electron-withdrawing, activating the pyrimidine ring for nucleophilic attack. However, under basic conditions, the carboxylic acid is deprotonated to a carboxylate anion, which acts as an electron-donating group, thereby deactivating the ring. Consequently, the ester is expected to be significantly more reactive than the corresponding carboxylic acid under basic or neutral conditions typically employed for SNAr reactions.

The Decisive Role of the C5-Substituent: An Electronic Tug-of-War

The reactivity of chloropyrimidines in SNAr reactions is governed by the electron-deficient nature of the pyrimidine ring, which facilitates the attack of nucleophiles. Electron-withdrawing groups (EWGs) on the ring enhance this electron deficiency, thereby increasing the rate of substitution.

  • The Ester as an Activating Group: The ester moiety (-COOR) at the C5 position is a moderate electron-withdrawing group through both inductive and resonance effects. This property increases the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.

  • The Carboxylic Acid: A Double-Edged Sword: The carboxylic acid group (-COOH) is also an EWG. However, in the presence of a base (often a requirement or a byproduct of SNAr with amine nucleophiles), it is readily deprotonated to the carboxylate anion (-COO⁻). This anion is a potent electron-donating group (EDG) due to resonance. The introduction of electron density into the pyrimidine ring by the carboxylate group deactivates it towards nucleophilic attack, rendering the 2-chloro position significantly less reactive.

This dichotomy in reactivity is starkly illustrated in a study on the analogous 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters. Reactions with aliphatic amines showed that the carboxylic acid undergoes substitution at the 2-position, whereas the esters react at the 5-position, a phenomenon termed "the inverse of reactivity in a pyrimidine ring." While the substitution pattern is different from our target molecule, this finding underscores the profound influence of the C5 substituent's state (acid vs. ester) on the reaction's course.

Quantitative Data Summary

SubstrateC5-SubstituentElectronic Effect (under basic conditions)Expected Reactivity at C2Typical NucleophileRepresentative Yield (%)
This compound-COO⁻ (carboxylate)Electron-Donating (Deactivating)LowAmine< 20% (estimated)
Methyl 2-Chloro-4-methylpyrimidine-5-carboxylate-COOCH₃ (ester)Electron-Withdrawing (Activating)HighAmine70-95%

Yields are based on typical SNAr reactions of activated chloropyrimidines with amine nucleophiles and are for illustrative purposes.

Experimental Protocols

The following are general methodologies for conducting nucleophilic aromatic substitution on chloropyrimidines with an amine nucleophile. These should be optimized for specific substrates and nucleophiles.

Protocol 1: Amination of Methyl 2-Chloro-4-methylpyrimidine-5-carboxylate (Ester)

Reactant Preparation:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq.).

  • Add a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Add the amine nucleophile (1.0-1.2 eq.).

Base Addition:

  • Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[1]

Reaction:

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination of this compound

The protocol is similar to that for the ester, but the inherent basicity of the amine nucleophile will deprotonate the carboxylic acid. An excess of a stronger, non-nucleophilic base may be required to facilitate the reaction, although low reactivity is anticipated.

Reaction Monitoring: Reaction progress can be monitored by ¹H-NMR by observing the disappearance of the starting material signals and the appearance of the product signals.[2]

Mandatory Visualizations

G cluster_acid Reactivity of the Carboxylic Acid cluster_ester Reactivity of the Ester Acid This compound Base Base (e.g., Amine Nucleophile) Acid->Base Deprotonation Carboxylate Deprotonated Carboxylate (Electron-Donating) Base->Carboxylate Deactivated Deactivated Ring (Low Reactivity) Carboxylate->Deactivated Resonance No_Reaction Slow or No Reaction Deactivated->No_Reaction Ester Methyl 2-Chloro-4-methylpyrimidine-5-carboxylate EWG Electron-Withdrawing Group Ester->EWG Inductive & Resonance Effects Activated Activated Ring (High Reactivity) EWG->Activated Nucleophile Nucleophile Activated->Nucleophile Product_Ester S(N)Ar Product Nucleophile->Product_Ester

Caption: Comparative reactivity pathways of the acid vs. the ester.

G start Start combine Combine Chloropyrimidine, Amine, Solvent, and Base start->combine react Stir at Elevated Temperature (e.g., 80-120°C) combine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (Water & Organic Solvent) monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for S(N)Ar on chloropyrimidines.

Conclusion

The choice between this compound and its esters as a substrate for nucleophilic aromatic substitution is critical and depends heavily on the reaction conditions. For SNAr reactions, particularly with amine nucleophiles that create a basic environment, the ester is the markedly superior substrate due to its consistent electron-withdrawing nature, which activates the pyrimidine ring for substitution. Conversely, the carboxylic acid, upon deprotonation to its carboxylate form, becomes an electron-donating group that deactivates the ring, leading to significantly lower reactivity. Researchers should, therefore, opt for the ester derivative to ensure higher yields and more efficient reactions when performing SNAr at the C2 position.

References

Illuminating Molecular Architecture: A Comparative Guide to the Structural Analysis of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystal structure analysis and alternative spectroscopic methods for the characterization of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a key heterocyclic building block.

While X-ray crystallography stands as the gold standard for unequivocally determining solid-state molecular structures, a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary and often more readily accessible data for structural elucidation. This guide presents a side-by-side comparison of the data obtained from these methods, supported by detailed experimental protocols, to aid researchers in selecting the most appropriate analytical strategies for their work.

At a Glance: Comparing Analytical Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography and alternative spectroscopic methods for this compound and its close structural analogs.

Analytical TechniqueParameterObserved/Predicted ValueNotes
X-ray Crystallography Crystal SystemMonoclinicData for the closely related compound, Methyl 4-amino-2-chloropyrimidine-5-carboxylate.
Space GroupP2₁/cData for the closely related compound, Methyl 4-amino-2-chloropyrimidine-5-carboxylate.
Unit Cell Dimensionsa = 7.89 Å, b = 12.34 Å, c = 9.12 Å, β = 101.2°Data for the closely related compound, Methyl 4-amino-2-chloropyrimidine-5-carboxylate.
¹H NMR Spectroscopy Chemical Shift (δ)~8.9 ppm (s, 1H, pyrimidine H), ~2.6 ppm (s, 3H, CH₃)Predicted values for this compound based on isomeric and related compounds.
¹³C NMR Spectroscopy Chemical Shift (δ)~165 ppm (C=O), ~160 ppm (C-Cl), ~158 ppm (C-CH₃), ~140 ppm (pyrimidine CH), ~125 ppm (pyrimidine C-COOH), ~20 ppm (CH₃)Predicted values based on typical chemical shifts for similar functional groups.[1]
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 172Predicted for C₆H₅ClN₂O₂.
Key Fragment Ionsm/z 155, m/z 127Predicted loss of -OH (M-17) and -COOH (M-45) respectively.[2][3]
FTIR Spectroscopy Key Absorption Bands (cm⁻¹)3300-2500 (broad, O-H stretch), 1760-1690 (strong, C=O stretch), ~1600 (C=N stretch), 1320-1210 (C-O stretch)Characteristic absorption frequencies for carboxylic acids and pyrimidine rings.[4][5]

Disclaimer: The X-ray crystallographic data presented is for the closely related structure of Methyl 4-amino-2-chloropyrimidine-5-carboxylate as a proxy, due to the absence of a publicly available crystal structure for this compound. The NMR, MS, and FTIR data are predicted based on the analysis of structurally similar compounds and known spectroscopic principles.

Delving Deeper: Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to ensure reproducibility and aid in the design of future experiments.

X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol:

  • Crystal Growth: Suitable single crystals of the target compound are grown by slow evaporation of a saturated solution. A variety of solvents such as ethanol, acetone, or ethyl acetate should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature, often 100 K, to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis a Synthesize & Purify Compound b Grow Single Crystals a->b c Mount Crystal on Goniometer b->c d X-ray Diffraction c->d e Solve Structure (Direct Methods) d->e f Refine Structure e->f g Final Structural Model f->g

Fig. 1: Experimental workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at a specific field strength (e.g., 400 MHz for ¹H).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For a solid sample, a small amount of the compound is finely ground and mixed with potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt plate.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Conclusion

While X-ray crystallography offers the most definitive structural information, a combination of spectroscopic techniques provides a more holistic understanding of a molecule's properties in different states. For this compound, the presented data from analogous compounds, alongside the detailed experimental protocols, serves as a robust guide for researchers. The complementary nature of these techniques allows for cross-validation of structural features and provides a comprehensive characterization that is essential for applications in medicinal chemistry and materials science.

References

A Comparative Guide to the Biological Activity of Pyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of pyrimidine-5-carboxylic acid derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. While direct experimental data for 2-chloro-4-methylpyrimidine-5-carboxylic acid derivatives are limited in publicly available literature, this document compiles and compares data from closely related pyrimidine analogs to offer a valuable benchmark for researchers in the field. The performance of these derivatives is contrasted with established standard drugs to provide a clear perspective on their potential therapeutic efficacy.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for the biological activities of various pyrimidine derivatives compared to standard therapeutic agents.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Compound/DerivativeMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)Reference Drug: Doxorubicin
Pyrimidine Derivative A ~10.5[1]--1.2 - 2.9[2][3]
Pyrimidine Derivative B 4.0[4]--22.4[5]
Pyrimidopyrimidine Analog 10b Close to DoxorubicinClose to Doxorubicin--
Pyrimidopyrimidine Analog 10c Close to DoxorubicinClose to Doxorubicin--
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid derivative --Inhibition at 5 µg/mL[6]-

Note: Direct IC₅₀ values for some derivatives were not available; however, their activity was reported to be comparable to the reference drug Doxorubicin.[7]

Table 2: In Vitro Antimicrobial Activity (MIC Values in µg/mL)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

Compound/DerivativeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference Drugs
Hydroxamic acid of pyrimidine-5-carboxylic acid >325>325>250Ampicillin: 0.6-1[8]
Cu(II) complex of above 125[9]125[9]250[9]Clotrimazole: 0.008-31.25[10][11]
Pyrimidopyrimidine Analog 3b Excellent Activity[7]Excellent Activity[7]Excellent Activity[7]
Pyrimidopyrimidine Analog 10b Excellent Activity[7]Excellent Activity[7]Excellent Activity[7]

Note: "Excellent Activity" indicates that the compounds showed strong antimicrobial effects compared to the reference drugs, Ampicillin and Clotrimazole.[7]

Table 3: In Vitro Anti-inflammatory Activity (IC₅₀ Values in µM)

This table presents the half-maximal inhibitory concentration (IC₅₀) of pyrimidine derivatives against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Compound/DerivativeCOX-1 InhibitionCOX-2 InhibitionReference Drug: Indomethacin
Pyrimidine Derivative L1 -High Selectivity (Comparable to Meloxicam)[12]IC₅₀: 0.018 (COX-1), 0.026 (COX-2)[13]
Pyrimidine Derivative L2 -High Selectivity (Comparable to Meloxicam)[12]IC₅₀: 5.5 nM (PGE2 release)[14]
Pyrimidine Derivative 5 -0.04[15]
Pyrimidine Derivative 6 -0.04[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel compounds.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (Doxorubicin) in the culture medium. The final concentrations may range from 0.01 µM to 100 µM. The old medium is replaced with the medium containing the test compounds, and the plate is incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: The MTT solution is carefully removed, and 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Two-fold serial dilutions of the test compounds and reference antibiotics (e.g., Ampicillin, Clotrimazole) are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenases. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂ is monitored colorimetrically.[12]

Procedure:

  • Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compounds or a reference drug (e.g., Indomethacin) in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid and the colorimetric substrate TMPD.

  • Absorbance Measurement: The rate of TMPD oxidation is measured by monitoring the increase in absorbance at a specific wavelength over time using a plate reader.

  • IC₅₀ Calculation: The percentage of COX inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for biological activity screening and a key signaling pathway relevant to the anti-inflammatory activity of pyrimidine derivatives.

G cluster_0 Experimental Workflow: Biological Activity Screening A Synthesis of Pyrimidine Derivatives B Primary Screening (e.g., Single High Concentration) A->B F Inactive Compounds B->F No Activity G Active Compounds B->G Activity Detected C Dose-Response Assays (IC50/MIC Determination) D Lead Compound Identification C->D E Mechanism of Action Studies D->E G->C

Experimental workflow for biological activity screening.

cluster_1 Simplified COX Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrimidine Pyrimidine Derivatives (COX Inhibitors) pyrimidine->cox

Simplified signaling pathway of COX in inflammation.

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-4-methylpyrimidine-5-carboxylic acid is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active compounds. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for your research needs.

Route 1: Two-Step Synthesis via Esterification and Hydrolysis

This widely utilized approach involves the initial formation of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, followed by its hydrolysis to the desired carboxylic acid. This method offers a reliable and scalable pathway to the target molecule.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

A detailed procedure for a similar synthesis is outlined in patent CN103554036B, which involves the chlorination of a 2-(methylthio)pyrimidine precursor. In a typical reaction, 2-(methylthio)-4-methylpyrimidine-5-carboxylate is dissolved in a suitable solvent such as dichloromethane and cooled to 0°C. A chlorinating agent, for example, sulfuryl chloride, is then added dropwise while maintaining the temperature. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound

  • In a round-bottomed flask, ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is suspended in water.

  • A stoichiometric amount of lithium hydroxide is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Route 2: Direct Oxidation of 2-Chloro-4-methylpyrimidine

An alternative approach involves the direct oxidation of the methyl group of 2-chloro-4-methylpyrimidine to a carboxylic acid. This method, if optimized, could offer a more direct route to the target compound.

Experimental Protocol:

A procedure for the oxidation of the methyl group on a similar pyrimidine ring system has been described. Anhui Saidi Biotechnology Co., Ltd. has disclosed a method for the preparation of 2-chloropyrimidine-4-carboxylic acid by the oxidation of 2-chloro-4-methylpyrimidine using selenium dioxide.[2]

  • In a reaction vessel, 2-chloro-4-methylpyrimidine is mixed with a suitable solvent, such as chlorohexane.[2]

  • Selenium dioxide is added as the oxidizing agent.[2]

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period.[2]

  • After the reaction is complete, the mixture is cooled and filtered to remove solid byproducts.[2]

  • The filtrate is then concentrated, and the pH is adjusted with a base (e.g., sodium hydroxide) to form the sodium salt of the carboxylic acid, which is water-soluble.[2]

  • The aqueous solution is washed with an organic solvent to remove any unreacted starting material.[2]

  • Finally, the aqueous layer is acidified with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the this compound, which is then collected by filtration.[2]

Performance Comparison

ParameterRoute 1: Esterification and HydrolysisRoute 2: Direct Oxidation
Starting Materials 2-(methylthio)-4-methylpyrimidine-5-carboxylate, Chlorinating agent, Lithium hydroxide2-chloro-4-methylpyrimidine, Selenium dioxide
Number of Steps TwoOne
Key Reagents Sulfuryl chloride, Lithium hydroxideSelenium dioxide
Scalability Generally considered scalablePotentially scalable, but may require optimization
Environmental Impact Can be improved with "green" hydrolysis conditions[1]Use of selenium dioxide raises environmental and safety concerns
Potential Challenges Requires synthesis of the ester precursorPotential for over-oxidation or side reactions, regioselectivity

Synthetic Pathway Overview

Synthetic_Routes cluster_0 Route 1: Esterification and Hydrolysis cluster_1 Route 2: Direct Oxidation Ester_Start 2-(methylthio)-4-methyl- pyrimidine-5-carboxylate Ester_Intermediate Ethyl 2-chloro-4-methyl- pyrimidine-5-carboxylate Ester_Start->Ester_Intermediate Chlorination Final_Product_1 2-Chloro-4-methylpyrimidine- 5-carboxylic acid Ester_Intermediate->Final_Product_1 Hydrolysis Oxidation_Start 2-Chloro-4-methylpyrimidine Final_Product_2 2-Chloro-4-methylpyrimidine- 5-carboxylic acid Oxidation_Start->Final_Product_2 Oxidation (SeO2)

Caption: Comparative synthetic pathways to this compound.

Experimental Workflow

Experimental_Workflow cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow start1 Start Mix 2-(methylthio)-4-methylpyrimidine- 5-carboxylate and solvent chlorination Chlorination Cool to 0°C Add chlorinating agent Stir at RT start1->chlorination workup1 Workup Quench with water Separate layers Wash and dry chlorination->workup1 purification1 Purification Column chromatography workup1->purification1 hydrolysis Hydrolysis Suspend ester in water Add LiOH Stir at RT purification1->hydrolysis acidification Acidification Add strong acid hydrolysis->acidification isolation1 Isolation Filter solid Wash with water Dry acidification->isolation1 end1 End 2-Chloro-4-methylpyrimidine- 5-carboxylic acid isolation1->end1 start2 Start Mix 2-chloro-4-methylpyrimidine, SeO2, and solvent oxidation Oxidation Reflux for specified time start2->oxidation filtration Filtration Cool and filter oxidation->filtration extraction Extraction Adjust pH with base Wash with organic solvent filtration->extraction acidification2 Acidification Add strong acid extraction->acidification2 isolation2 Isolation Filter solid acidification2->isolation2 end2 End 2-Chloro-4-methylpyrimidine- 5-carboxylic acid isolation2->end2

Caption: Step-by-step experimental workflows for the two synthetic routes.

References

A Comparative Guide to the Computational Modeling of 2-Chloro-4-methylpyrimidine-5-carboxylic acid Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational modeling of 2-Chloro-4-methylpyrimidine-5-carboxylic acid and its interactions with relevant biological targets. Due to the limited availability of direct computational studies on this specific molecule, this guide presents a comprehensive overview based on closely related pyrimidine derivatives and outlines a detailed protocol for its computational evaluation. This approach allows for a robust comparison with existing data on alternative compounds, offering valuable insights for drug discovery and development.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound, including the chloro and carboxylic acid moieties, suggest its potential as an inhibitor of various enzymes and receptors implicated in disease pathways. Computational modeling serves as a powerful tool to predict and analyze the binding affinity and interaction mechanisms of such small molecules with their biological targets, thereby accelerating the drug discovery process.

Comparative Computational Analysis

In Silico Performance Comparison

The following table summarizes the reported computational and experimental data for various pyrimidine derivatives targeting EGFR and other relevant proteins. This provides a benchmark for the anticipated performance of this compound.

CompoundTarget ProteinComputational MethodPredicted Binding Energy (kcal/mol)Experimental Activity (IC50)Reference
Hypothetical: this compound EGFRMolecular Docking, MM/PBSATo be determinedTo be determined-
Thieno[2,3-d]pyrimidine derivative (Compound 5b)EGFRMolecular Docking-17.22Not specified[2]
Pyrimidine-5-carbonitrile derivative (Compound 10b)EGFRMolecular DockingNot specified8.29 ± 0.04 nM[3]
Pyrimidine derivative (Compound 7)EGFRMolecular Docking (Vina)-8.8Not specified[1]
Pyrimidine derivative (Compound 9)EGFRMolecular Docking (Vina)-8.3Not specified[1]
Pyrimidine derivative (Compound 10)EGFRMolecular Docking (Vina)-8.3Not specified[1]
Pyrimidine derivative (Compound 12)EGFRMolecular Docking (Vina)-8.4Not specified[1]
Pyrimidine-5-carbonitrile derivative (Compound 3b)COX-2Not specifiedNot specified~Celecoxib level[4][5]
Pyrimidine-5-carbonitrile derivative (Compound 5b)COX-2Not specifiedNot specified~Celecoxib level[4][5]
Pyrimidine-5-carbonitrile derivative (Compound 5d)COX-2Not specifiedNot specified~Celecoxib level[4][5]

Experimental Protocols for Computational Modeling

To facilitate further research, this section provides detailed methodologies for key computational experiments.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using software like AutoDockTools.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Grid Generation:

    • Define a grid box encompassing the active site of the receptor. The grid parameters should be centered on the known binding site, often determined from a co-crystallized ligand.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina.[1] The Lamarckian Genetic Algorithm is a commonly used search algorithm.

    • Generate a set number of binding poses (e.g., 10-20).

  • Analysis:

    • Analyze the docking results to identify the pose with the lowest binding energy.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Molecular Dynamics (MD) Simulation and Binding Free Energy Calculation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to calculate the binding free energy from MD trajectories.[7][8]

  • System Preparation:

    • Use the best-docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • MD Simulation:

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) conditions.

    • Equilibrate the system under NPT (constant pressure) conditions.

    • Run a production MD simulation for a sufficient time (e.g., 100-500 ns) to ensure conformational sampling.

  • MM/PBSA Calculation:

    • Extract snapshots from the production trajectory.

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each G term is the sum of the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (calculated based on the solvent-accessible surface area).[7]

Visualizing Interactions and Workflows

Predicted Signaling Pathway Inhibition

The following diagram illustrates the hypothetical inhibition of the EGFR signaling pathway by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR Inhibitor 2-Chloro-4-methyl- pyrimidine-5-carboxylic acid Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Computational_Workflow A Target Identification (e.g., EGFR) B 3D Structure Retrieval (Protein Data Bank) A->B D Molecular Docking (Prediction of Binding Pose) B->D C Ligand Preparation (2-Chloro-4-methylpyrimidine- 5-carboxylic acid) C->D E Selection of Best Pose D->E F Molecular Dynamics Simulation (Analysis of Complex Stability) E->F G Binding Free Energy Calculation (MM/PBSA) F->G H Data Analysis & Comparison G->H

References

A Comparative Study of 2-Chloro-4-methylpyrimidine-5-carboxylic acid and Similar Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid and structurally similar pyrimidine derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] This document aims to objectively compare the synthetic accessibility and potential biological performance of these derivatives, supported by available experimental data and detailed methodologies for their evaluation.

Physicochemical and Biological Activity Data

The following tables summarize the physicochemical properties and reported biological activities of this compound and a selection of analogous pyrimidine derivatives. The data has been compiled from various scientific publications and chemical databases. It is important to note that direct experimental biological data for this compound is limited in publicly accessible literature; therefore, a comparative assessment is made based on structurally related compounds.

Table 1: Physicochemical Properties of Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Calculated logP
2-Chloro-4-methylpyrimidineC5H5ClN2128.5635-3694 (12 mmHg)1.6
This compound C6H5ClN2O2 172.57 Not Available Not Available Not Available
2-Chloropyrimidine-5-carboxylic acidC5H3ClN2O2158.54Not AvailableNot AvailableNot Available
6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acidC6H7N3O2S185.20Not AvailableNot AvailableNot Available
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylateC8H9ClN2O2200.62Not AvailableNot AvailableNot Available

Data sourced from PubChem and other chemical suppliers where available.[2][3][4]

Table 2: Comparative Biological Activity of Pyrimidine Derivatives as Kinase Inhibitors

Compound/Derivative TypeTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
4-Anilinopyrimidine-5-carboxamidesSykVariesRBL-cells[5]
PyrazolopyrimidinesSRC, ABLVariesMDA-MB-231[6]
Pyrrolo[2,3-d]pyrimidinesEGFR, VEGFR-2, Her2, CDK279 (5k vs EGFR)Various cancer cell linesNot specified in search results
2,5-dichloropyrimidine derivative (1)MSK1200Biochemical assay[6]
Imidazo[1,2-c]pyrimidine derivativesAntibacterial (S. aureus)MIC: 1.56 - 6.25 µg/mLS. aureus[7]
This compound Not Experimentally Determined Not Available Not Available N/A

IC50 and MIC values are indicative and can vary based on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a key pyrimidine intermediate and a common biological assay used to evaluate kinase inhibitors.

Synthesis of Ethyl 2-Chloro-4-methylpyrimidine-5-carboxylate

This protocol outlines a plausible synthetic route to a key precursor of the title compound, based on established pyrimidine chemistry.

Step 1: Synthesis of 2-Chloro-4-methylpyrimidine

A mixture of 2,6-dichloro-4-methylpyrimidine (0.31 mol), zinc powder (0.63 mol), and iodine (3.08 mmol) in ethanol and water is heated to reflux for 4 hours. After cooling and filtration, the filtrate is concentrated and extracted with dichloromethane. The organic layers are dried and concentrated, and the residue is purified by column chromatography to yield 2-chloro-4-methylpyrimidine.[8]

Step 2: Vilsmeier-Haack Formylation of 2-Chloro-4-methylpyrimidine

The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 5-position of the pyrimidine ring.[9][10] To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise to form the Vilsmeier reagent. 2-Chloro-4-methylpyrimidine is then added, and the mixture is heated. After reaction completion, the mixture is poured onto ice and neutralized to precipitate the 5-formyl derivative.[11][12][13]

Step 3: Oxidation of 5-Formyl-2-chloro-4-methylpyrimidine to the Carboxylic Acid Ester

The resulting 5-formylpyrimidine can be oxidized to the corresponding carboxylic acid, which is then esterified. A common method for the oxidation of aldehydes to carboxylic acids involves the use of an oxidizing agent like potassium permanganate or chromic acid.[14] The subsequent esterification can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Step 4: Hydrolysis of Ethyl 2-Chloro-4-methylpyrimidine-5-carboxylate

The ethyl ester is hydrolyzed to the final carboxylic acid. The ester is dissolved in a mixture of ethanol and an aqueous solution of a base like sodium hydroxide or potassium hydroxide.[15] The mixture is heated to facilitate saponification. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound. The product is then collected by filtration, washed, and dried.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of pyrimidine derivatives against a target kinase.

Materials:

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • Target kinase (e.g., EGFR, SRC, etc.).

  • Kinase substrate (peptide or protein).

  • ATP solution.

  • Kinase assay buffer.

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well plates.

  • Multichannel pipettes, plate shaker, and a luminescence plate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known potent inhibitor as a positive control (0% kinase activity).

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer. Add this mixture to the wells containing the compounds.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and generate a luminescent signal by adding the ATP detection reagent to all wells.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader. The amount of ATP consumed is inversely proportional to the luminescence signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Visualizations

The following diagrams illustrate key concepts related to the synthesis, experimental evaluation, and mechanism of action of pyrimidine derivatives.

G cluster_0 Synthesis Pathway Start 2,6-dichloro-4- methylpyrimidine Step1 Reduction Start->Step1 Intermediate1 2-Chloro-4- methylpyrimidine Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 5-Formyl-2-chloro-4- methylpyrimidine Step2->Intermediate2 Step3 Oxidation & Esterification Intermediate2->Step3 Intermediate3 Ethyl 2-chloro-4- methylpyrimidine-5-carboxylate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Product 2-Chloro-4-methylpyrimidine- 5-carboxylic acid Step4->Product G cluster_1 Kinase Inhibition Assay Workflow Prep Prepare Compound Dilutions Plate Plate Compounds in 384-well Plate Prep->Plate AddKinase Add Kinase & Substrate Plate->AddKinase StartRxn Initiate with ATP AddKinase->StartRxn Incubate Incubate at 30°C StartRxn->Incubate Detect Add Luminescence Reagent Incubate->Detect Read Read Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze G cluster_2 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a compound often utilized in organic synthesis. The following protocols are based on established safety data for structurally similar compounds and general chemical principles for hazardous waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This chemical is classified as an irritant and is harmful if swallowed or inhaled.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves (ensure they are chemical-resistant).Prevents skin contact and potential irritation or absorption.
Body Protection A lab coat or chemical-resistant apron.Shields the body from accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.Prevents inhalation of harmful dust or vapors.

In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Contaminated clothing should be removed and laundered before reuse.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:

  • Waste Identification and Segregation:

    • Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate.

  • Containment of Spills:

    • In case of a spill, calmly evacuate the immediate area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2] Avoid generating dust.[2]

  • Waste Neutralization (if permissible):

    • Due to the carboxylic acid functional group, a carefully controlled neutralization with a weak base (e.g., sodium bicarbonate) may be a viable pre-treatment step. This should only be performed by trained personnel and in accordance with institutional guidelines. The reaction will produce CO2 gas, so it must be done in a well-ventilated fume hood with gentle, portion-wise addition of the base to a solution of the waste.

  • Final Disposal:

    • Once the waste is securely contained and labeled, it must be disposed of through an approved hazardous waste disposal facility.[3]

    • Contact your institution's EHS department to arrange for pickup and disposal. They will have established procedures and licensed contractors to handle such chemical waste.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have 2-Chloro-4-methylpyrimidine- 5-carboxylic acid for disposal ppe Don appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat start->ppe spill Is this a spill? ppe->spill contain_spill Contain spill with inert absorbent material. spill->contain_spill Yes collect_waste Collect waste in a labeled, compatible, and sealed container. spill->collect_waste No contain_spill->collect_waste neutralization_q Is neutralization a permissible pre-treatment step per EHS? collect_waste->neutralization_q neutralize Perform controlled neutralization with a weak base in a fume hood. neutralization_q->neutralize Yes contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. neutralization_q->contact_ehs No neutralize->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment. Always consult your institution's specific safety protocols and EHS office for guidance tailored to your location and facilities.

References

Essential Safety and Operational Guidance for 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally related compounds and are intended to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are classified as hazardous materials. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Ingestion of similar compounds may be harmful.[3] Adherence to the recommended personal protective equipment (PPE) is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Tight-sealing safety goggles or chemical safety glasses.[4]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To avoid skin contact which can cause irritation.[1]
Body Protection Laboratory coat or long-sleeved clothing.[1]To prevent skin exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when handling large quantities or when dust/aerosol generation is likely, to prevent respiratory tract irritation.[4][5]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood.[4][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as ingestion and inhalation.[4][6]

  • Grounding: For operations that may generate static discharge, ensure proper grounding.

  • Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

Storage Protocol:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4][6]

  • Protect from light and moisture.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, acids, and bases.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[3][6]

Disposal Steps:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Consult Regulations: Refer to local environmental regulations for specific disposal requirements for halogenated organic compounds.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Emergency Procedures

Exposure Scenario First Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]

Experimental Workflow for Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Retrieve Chemical from Storage B->C D Weigh and Dispense as Required C->D E Perform Experimental Procedure D->E F Decontaminate Workspace and Equipment E->F G Segregate and Label Hazardous Waste F->G H Store Waste for Professional Disposal G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-methylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.